molecular formula C8H10O2 B2495082 Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid CAS No. 181134-66-7

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Cat. No.: B2495082
CAS No.: 181134-66-7
M. Wt: 138.166
InChI Key: ARGZJFVHDICEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dispiro[2.0.24.13]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGZJFVHDICEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181134-66-7
Record name dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Carboxy-Dispiro[2.0.2.1]heptane: Molecular Properties, Synthesis, and Applications in CFTR Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward highly sp³-rich, rigid molecular architectures—often referred to as "escaping from flatland"—has become a cornerstone of modern drug discovery. Among the most fascinating of these architectures is the dispiro[2.0.2.1]heptane system. Specifically, 7-carboxy-dispiro[2.0.2.1]heptane (also known as dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid) serves as a critical, highly strained tricyclic building block.

As a Senior Application Scientist, I have observed firsthand how the incorporation of this rigid moiety dramatically alters the pharmacokinetic and thermodynamic profiles of active pharmaceutical ingredients (APIs). Most notably, this compound is the foundational starting material for the synthesis of Vanzacaftor (VX-121) [1], a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. This whitepaper provides an in-depth technical analysis of the molecule's physicochemical properties, structural logic, and field-proven synthetic protocols for its downstream application.

Molecular Identity & Physicochemical Profiling

The dispiro[2.0.2.1]heptane core consists of three cyclopropane rings fused at two spiro centers. The carboxylic acid functional group at the C7 position provides a versatile synthetic handle for downstream coupling or homologation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 7-carboxy-dispiro[2.0.2.1]heptane, which are essential for analytical tracking and stoichiometric calculations [2].

ParameterValue
IUPAC Name dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid
CAS Registry Number 181134-66-7
Chemical Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Monoisotopic Mass 138.0681 Da
SMILES String O=C(C1C2(CC2)C31CC3)O
Target API Application Vanzacaftor (VX-121) Intermediate [3]

Structural Significance in Medicinal Chemistry

The selection of a dispiro[2.0.2.1]heptane moiety over traditional lipophilic groups (such as tert-butyl or phenyl rings) is driven by precise thermodynamic and pharmacokinetic causalities:

  • Reduced Entropic Penalty: The rigid 3D conformation of the three fused cyclopropane rings locks the molecule into a single spatial arrangement. When the drug binds to the CFTR protein, it does not need to lose conformational degrees of freedom, thereby minimizing the entropic penalty of binding (ΔS) and driving a more favorable free energy of binding (ΔG).

  • Metabolic Stability: Cytochrome P450 enzymes typically target benzylic, allylic, or unhindered alkyl C-H bonds. The high s-character of the cyclopropyl C-H bonds in the dispiro system increases bond dissociation energy, rendering the molecule highly resistant to oxidative metabolism.

  • Bioisosterism: The spatial volume of the dispiro[2.0.2.1]heptane core perfectly mimics bulky lipophilic groups while providing superior aqueous solubility compared to flat aromatic rings.

G A Dispiro[2.0.2.1]heptane Core B High Angle & Torsional Strain A->B Induces C Rigid 3D Conformation A->C Enforces D Metabolic Stability B->D C-H bond strengthening E Reduced Entropic Penalty C->E Pre-organization F Enhanced Target Binding (CFTR) D->F Pharmacokinetics E->F Thermodynamics

Logical relationship between dispiro core strain, conformation, and clinical efficacy.

Synthetic Pathways & Experimental Protocols

To utilize 7-carboxy-dispiro[2.0.2.1]heptane in the synthesis of Vanzacaftor, the carboxylic acid must first be homologated to an ethanol derivative (CAS: 2229861-91-8), which is subsequently coupled to a pyrazole ring to form the key intermediate: 3-(2-(dispiro[2.0.2.1]heptan-7-yl)ethoxy)-1H-pyrazole (CAS: 2229861-93-0) [4].

Workflow N1 7-Carboxy-dispiro[2.0.2.1]heptane (CAS: 181134-66-7) N2 Reduction / Homologation (LiAlH4 / Swern / Wittig) N1->N2 N3 Dispiro[2.0.2.1]heptane-7-ethanol (CAS: 2229861-91-8) N2->N3 N4 Mitsunobu Coupling (1H-pyrazole-3-ol, PPh3, DIAD) N3->N4 N5 Pyrazole Intermediate (CAS: 2229861-93-0) N4->N5 N6 Macrocyclization N5->N6 N7 Vanzacaftor (VX-121) (CAS: 2374124-49-7) N6->N7

Synthetic workflow from the 7-carboxy starting material to the Vanzacaftor API.

Protocol 4.1: Homologation to Dispiro[2.0.2.1]heptane-7-ethanol

Causality: The target macrocycle requires a two-carbon ether linkage. Direct reduction of the starting material yields a one-carbon (methanol) linker. Therefore, a standard one-carbon Wittig homologation sequence is employed.

Step-by-Step Procedure:

  • Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C. Slowly add a solution of 7-carboxy-dispiro[2.0.2.1]heptane (1.0 eq) in THF. Rationale: Slow addition controls the exothermic release of H₂ gas. Stir for 2 hours at room temperature. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to yield the corresponding methanol derivative.

  • Swern Oxidation: To a -78 °C solution of oxalyl chloride (1.2 eq) in DCM, add DMSO (2.4 eq). After 15 minutes, add the methanol derivative (1.0 eq). Stir for 30 minutes, then add triethylamine (5.0 eq) and warm to room temperature. Rationale: Swern conditions are mild enough to prevent oxidative ring-opening of the strained cyclopropanes.

  • Wittig Homologation: Treat (methoxymethyl)triphenylphosphonium chloride (1.5 eq) with NaHMDS (1.4 eq) in THF at 0 °C to form the ylide. Add the aldehyde from Step 2. Stir for 4 hours to yield the enol ether.

  • Hydrolysis & Reduction: Cleave the enol ether using 2M HCl in THF to form the acetaldehyde derivative. Immediately reduce with NaBH₄ (2.0 eq) in Methanol at 0 °C to yield the final dispiro[2.0.2.1]heptane-7-ethanol .

  • Self-Validation: Confirm product formation via ¹H NMR. The highly shielded cyclopropyl protons of the dispiro core will appear uniquely upfield (typically between 0.5 ppm and 1.2 ppm), while the newly formed -CH₂CH₂OH group will present as distinct triplets near 3.6 ppm.

Protocol 4.2: Mitsunobu Coupling for the Pyrazole Intermediate

Causality: Alkylating the pyrazole via standard Sₙ2 conditions (e.g., converting the alcohol to a mesylate and adding base) risks elimination side-reactions or ring-expansion rearrangements due to the immense strain of the dispiro system. The Mitsunobu reaction allows for direct, mild etherification.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve dispiro[2.0.2.1]heptane-7-ethanol (1.0 eq), 1H-pyrazol-3-ol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Rationale: DIAD must be added last and slowly to prevent the premature degradation of the highly reactive Morrison-Brunn-Huisgen betaine intermediate before it can interact with the pyrazole pronucleophile.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The desired product, 3-(2-(dispiro[2.0.2.1]heptan-7-yl)ethoxy)-1H-pyrazole, will exhibit a precise [M+H]⁺ peak at m/z 205.1.

Analytical Methodologies & Quality Control

To ensure the integrity of the 7-carboxy-dispiro[2.0.2.1]heptane starting material and its downstream intermediates, rigorous analytical validation is required:

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in negative mode is optimal for the carboxylic acid, yielding an [M-H]⁻ peak at approximately 137.0608 m/z [5].

  • Chromatography: Due to the lack of strong UV chromophores on the native dispiro[2.0.2.1]heptane core, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) must be coupled with HPLC for accurate purity quantification of the starting material prior to the pyrazole coupling.

References

  • Vertex Pharmaceuticals / New Drug Approvals. Vanzacaftor (VX-121) CFTR Corrector Profile. Retrieved from:[Link]

  • Suzhou Qiaobedi Pharmaceutical Technology Co., Ltd. Advanced Intermediates: Dispiro[2.0.2.1]heptane derivatives. Retrieved from:[Link]

  • PubChem. PubChemLite - 181134-66-7 (C8H10O2) Monoisotopic Mass and CCS Data. Retrieved from:[Link]

Dispiro[2.0.2.1]heptane-7-carboxylic acid MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 181134-66-7 | Molecular Formula: C₈H₁₀O₂

Executive Summary & Strategic Significance

From the Desk of the Senior Application Scientist

Dispiro[2.0.2.1]heptane-7-carboxylic acid is a highly specialized, strained carbocyclic building block. Unlike common aliphatic acids, this molecule possesses a unique dispirocyclopropane skeleton. This geometric rigidity is not merely a structural curiosity; it is a functional feature exploited in two primary high-value domains:

  • Medicinal Chemistry: It serves as a conformationally restricted scaffold (bioisostere) to lock pharmacophores in specific spatial orientations, potentially improving metabolic stability compared to flexible alkyl chains.

  • Advanced Materials: Derivatives of this core are investigated in the synthesis of ferroelectric liquid crystals , where the chirality and rigid core contribute to the formation of chiral smectic phases.

Critical Distinction: Researchers often confuse this carbocyclic dispiro system with azaspiro intermediates (e.g., 5-azaspiro[2.4]heptane) used in the synthesis of HCV NS5A inhibitors like Ledipasvir. While structurally related by the spiro-concept, CAS 181134-66-7 is distinct and requires a specific safety protocol due to the high ring strain energy inherent in the [2.0.2.1] system.

Chemical Identity & Physical Properties

PropertyDataTechnical Note
CAS Number 181134-66-7 Unique identifier for the carboxylic acid derivative.[1][2][3][4][5]
Molecular Weight 138.16 g/mol Low MW facilitates fragment-based drug design (FBDD).
Physical Form White to off-white powderHygroscopic tendency; protect from moisture.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes.
Storage +2°C to +8°C Critical: Store under inert atmosphere (Argon/Nitrogen).
Acidity (pKa) ~4.5 - 4.8 (Predicted)Comparable to cyclopropanecarboxylic acid; stronger than acetic acid due to s-character in the ring.

Hazard Identification (GHS Classification)

Source: Aggregated Supplier SDS Data (Sigma-Aldrich, Enamine, BLD Pharm)

This compound is classified under GHS07 (Exclamation Mark) . It is not currently classified as Corrosive (GHS05) or acutely Toxic (GHS06), but its reactivity profile warrants strict adherence to the Warning protocols.

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P280: Wear protective gloves/eye protection/face protection.[6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][8]

Technical Handling Protocol: The "Strain-Aware" Workflow

Expert Insight: The dispiro[2.0.2.1]heptane skeleton contains significant Baeyer strain (angle strain). While the carboxylic acid moiety is stable, the cyclopropane rings can be susceptible to ring-opening reactions under strongly acidic conditions or high thermal stress. The following protocol minimizes degradation risks.

Storage & Stability Workflow
  • Temperature Control: Must be kept refrigerated (2-8°C). Room temperature storage for prolonged periods may lead to slow decarboxylation or ring-opening polymerization.

  • Atmosphere: The compound is sensitive to oxidative stress over time. Flush headspace with Nitrogen or Argon after every use.

Experimental Handling (SOP)
  • Weighing: Perform in a localized exhaust hood or a powder containment balance enclosure to prevent inhalation (H335).

  • Solubilization: Dissolve in anhydrous DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are preferred. Avoid protic solvents with strong mineral acids unless ring-opening is the intended reaction.

  • Reaction Monitoring: Use TLC (stain with KMnO₄ or Phosphomolybdic Acid - PMA) or LC-MS. The cyclopropane ring does not absorb strongly in UV; rely on the carboxyl group or derivatization.

Visualization: Safety Decision Logic

The following diagram outlines the decision matrix for handling this compound based on its physical state and intended application.

SafetyLogic Start Start: Handling CAS 181134-66-7 PPE Step 1: PPE Check (Nitrile Gloves, Goggles, Lab Coat) Start->PPE StateCheck Step 2: Check Physical State PPE->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Reaction/Assay DustControl Control Dust (H335) Use Fume Hood / Weighing Enclosure Solid->DustControl SolventChoice Solvent Selection Avoid Strong Acids (Ring Opening Risk) Solution->SolventChoice Storage Storage: 2-8°C Inert Gas (Ar/N2) DustControl->Storage Post-Use SolventChoice->Storage Post-Use

Figure 1: Operational safety logic for handling Dispiro[2.0.2.1]heptane-7-carboxylic acid, emphasizing dust control and stability preservation.

Emergency Response & Toxicology

First Aid Measures
  • Eye Contact: Immediately flush with active running water for 15 minutes. The acidic nature can cause stinging and temporary blurred vision. Seek medical attention if irritation persists.

  • Skin Contact: Brush off loose particles before washing. Wash with non-abrasive soap.

  • Inhalation: Move to fresh air. If wheezing occurs (H335), administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation of the esophageal lining.

Toxicological Profile
  • Acute Toxicity: Data not established (Treat as potentially harmful).[7]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: No data available.[7]

  • QSAR Prediction: Based on structural analogs (cyclopropanecarboxylic acid), the primary hazard is local irritation (skin/mucous membranes) rather than systemic organ toxicity.

Synthesis & Degradation Pathways

Understanding the synthesis and potential degradation is vital for safety. The formation of the dispiro system involves high-energy intermediates (carbenes or carbenoids).

Synthesis Context

Typically synthesized via Simmons-Smith cyclopropanation or carbene addition to a bicyclic alkene. The final product retains the strain energy of the formation steps.

Degradation (Thermal/Chemical)

At temperatures >150°C or in the presence of strong Lewis acids, the cyclopropane rings may undergo:

  • Ring expansion (Relief of strain).

  • Decarboxylation (if heated without solvent).

Visualization: Stability & Reactivity

Reactivity Compound Dispiro[2.0.2.1]heptane-7-COOH (High Strain Energy) Heat Heat (>150°C) Compound->Heat Acid Strong Acid (H+) Compound->Acid Base Base (NaOH) Compound->Base Decarb Decarboxylation (CO2 release) Heat->Decarb Prolonged Exposure RingOpen Ring Opening/Rearrangement (Loss of Dispiro scaffold) Acid->RingOpen Strain Relief Salt Carboxylate Salt (Stable Form) Base->Salt Deprotonation

Figure 2: Reactivity pathways. Note that basic conditions generally yield the stable salt, while heat and strong acids risk degrading the core scaffold.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Dispiro[2.0.2.1]heptane-7-carboxylic acid. Retrieved from

  • Enamine Store. (n.d.).[7] Material Safety Data Sheet: EN300-306200. Retrieved from [4]

  • BLD Pharm. (n.d.).[3] Product Safety Information: CAS 181134-66-7.[2][4][5] Retrieved from

  • ResearchGate. (2000). Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives. Retrieved from

Sources

Novel Spirocyclic Carboxylic Acid Building Blocks: Engineering Three-Dimensionality for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic molecules towards scaffolds that embrace three-dimensional (3D) space. This "Escape from Flatland" is driven by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and superior pharmacokinetic profiles.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[2] Their rigid, well-defined 3D architecture provides an exceptional platform for orienting chemical functionalities in space, thereby optimizing interactions with complex biological targets.[1] This guide provides a comprehensive technical overview of a particularly valuable subclass: novel spirocyclic building blocks functionalized with a carboxylic acid moiety. We will explore the strategic advantages of these scaffolds, delve into key synthetic methodologies, provide a validated experimental protocol, and illustrate their integration into modern drug discovery workflows, offering researchers a practical framework for leveraging these powerful tools.

Chapter 1: The Strategic Imperative for Spirocyclic Scaffolds

Redefining Molecular Architecture: The Power of Fsp³

For decades, drug discovery pipelines were dominated by flat, aromatic compounds. While often synthetically accessible, these molecules frequently suffer from poor solubility, metabolic instability, and off-target effects.[3] A key metric that has emerged to quantify molecular three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³).[2] A higher Fsp³ count generally correlates with improved aqueous solubility, greater metabolic stability, and an increased probability of clinical success.[1][2] Spirocycles are inherently rich in sp³ centers, making them ideal scaffolds for designing novel therapeutics that possess more favorable drug-like properties.[4]

The Core Advantages of the Spirocyclic Framework

The incorporation of a spirocyclic core into a drug candidate offers a multitude of benefits that directly address common challenges in medicinal chemistry.[5][6]

  • Conformational Rigidity: The spiro junction acts as a conformational lock, significantly reducing the number of rotatable bonds.[7] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency.[3] This rigidity also minimizes the risk of adopting conformations that bind to off-targets, thereby improving selectivity.[2]

  • Modulation of Physicochemical Properties: The introduction of a spirocycle can profoundly impact a molecule's properties. Exchanging a flexible or planar moiety for a spirocyclic group can lower lipophilicity (LogD) and improve metabolic stability, key parameters in optimizing a compound's Administration, Distribution, Metabolism, and Excretion (ADME) profile.[2][8] For instance, replacing a morpholine with an azaspirocycle has been shown to lower logD values and improve selectivity against the hERG channel.[2]

  • Precise Vectorial Projection: The rigid framework of a spirocycle creates well-defined exit vectors for substituents.[9] This allows for the precise and predictable placement of functional groups into three-dimensional space, enabling chemists to probe binding pockets more effectively and discover new, high-affinity interactions.[9][10]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored regions of chemical space, offering a powerful strategy for developing compounds with novel intellectual property (IP) positions.[8]

The Carboxylic Acid: A Privileged Pharmacophore on a 3D Scaffold

The carboxylic acid group is a cornerstone pharmacophore, present in numerous approved drugs. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and, as a carboxylate anion at physiological pH, can form critical ionic interactions with basic residues (e.g., lysine, arginine) in a target's active site.

Combining this essential pharmacophore with a spirocyclic core creates a powerful synergy. The spirocyclic framework positions the carboxylic acid in a specific, conformationally restricted orientation, while simultaneously optimizing the overall physicochemical properties of the molecule. This allows for the enhancement of target engagement by the carboxylic acid, while the scaffold mitigates common liabilities associated with small, polar molecules.

Chapter 2: Design and Synthesis of Spirocyclic Carboxylic Acid Building Blocks

The accessibility of novel building blocks is paramount to their adoption in drug discovery. Fortunately, synthetic methodologies for creating spirocyclic systems have advanced significantly, making their preparation increasingly routine.[5][11]

Strategic Pathways to Synthesis

The construction of spirocyclic carboxylic acids can be approached from several angles. A primary strategy involves the creation of the spirocyclic core with a latent carboxylic acid functionality, such as an ester, nitrile, or alcohol, which can be elaborated in a final step.

G Target Spirocyclic Carboxylic Acid Precursor Spirocyclic Precursor (Ester, Alcohol, Nitrile) Target->Precursor Final Oxidation/ Hydrolysis MethodA Method A: Intramolecular Cyclization Precursor->MethodA MethodB Method B: Spiro-Annelation Precursor->MethodB StartingA Acyclic Precursor with Key Functional Groups MethodA->StartingA Design StartingB Cyclic Ketone/Enone + Coupling Partner MethodB->StartingB Design

Caption: General retrosynthetic strategies for spirocyclic carboxylic acids.

Key Synthetic Methodologies

A variety of robust methods have been developed for the synthesis of these scaffolds.

  • Intramolecular Cyclization: One powerful approach involves a one-pot cascade reaction starting from β-keto carboxylic acids. This method utilizes a Curtius rearrangement to generate an isocyanate intermediate, which then undergoes an intramolecular nucleophilic addition to form a spirocyclic lactam.[12] The resulting lactam can be hydrolyzed to the corresponding amino acid.

  • [n+m] Cycloadditions: Reactions such as the [3+2] cycloaddition of azomethine ylides with exocyclic alkenes provide a direct route to spirocyclic pyrrolidines, which can be designed to incorporate the desired carboxylic acid functionality.[13]

  • Functionalization of Spiro-Ketones: Commercially available or readily synthesized spiro-ketones can serve as versatile starting points. Standard transformations can be used to install a carbon-containing group that is then oxidized to the carboxylic acid.

  • Modern Catalytic Methods: Advanced techniques using N-heterocyclic carbene (NHC) organocatalysis or transition metals are enabling the efficient and stereoselective synthesis of complex spirocycles from simple starting materials.[14][15]

Validated Experimental Protocol: Synthesis of a Spiro[4.5]decan-1-one-3-carboxylic Acid Derivative

This protocol describes a two-step synthesis of a spirocyclic β-keto acid, a versatile building block, adapted from established literature procedures for forming spirocyclic lactams from β-keto carboxylic acids.[12] The initial step forms the spirocyclic lactam, which is then hydrolyzed.

Step 1: Synthesis of Spiro[indole-3,3'-pyrrolidin]-2,2'-dione

  • Materials & Reagents:

    • 3-(1-Oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid (1.0 equiv)

    • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Toluene

    • Argon or Nitrogen atmosphere

  • Safety Precautions: Work in a well-ventilated fume hood. DPPA is toxic and potentially explosive upon heating; handle with extreme care. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 3-(1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid (e.g., 2.0 g, 9.79 mmol).

    • Add anhydrous toluene (50 mL) to dissolve the starting material.

    • Add triethylamine (2.05 mL, 14.69 mmol) to the solution and stir for 5 minutes at room temperature.

    • Carefully add diphenylphosphoryl azide (DPPA) (2.53 mL, 11.75 mmol) dropwise to the stirred solution at room temperature.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The formation of the isocyanate and its subsequent cyclization occurs during this step.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the spirocyclic lactam as a solid.

  • Validation:

    • ¹H and ¹³C NMR: Confirm the structure and purity of the product.

    • Mass Spectrometry (MS): Verify the molecular weight of the desired spirolactam.

Step 2: Hydrolysis to the Spirocyclic Amino Acid

  • Materials & Reagents:

    • Spiro[indole-3,3'-pyrrolidin]-2,2'-dione (1.0 equiv)

    • 6M Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, suspend the spirolactam (e.g., 1.0 g) in 6M HCl (20 mL).

    • Heat the mixture to reflux (approx. 100-110 °C) overnight (12-16 hours).

    • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to remove any organic impurities and dry under vacuum to yield the hydrochloride salt of the spirocyclic amino acid.

  • Validation:

    • NMR and MS: Confirm the opening of the lactam ring and the presence of the free carboxylic acid and amine functionalities.

    • HPLC: Assess the purity of the final building block.

Chapter 3: Application in Drug Discovery Campaigns

Comparative Physicochemical Properties

The theoretical impact of incorporating a spirocyclic core can be visualized by comparing calculated properties against a non-spirocyclic analogue. The rigidity and increased sp³ character of the spirocycle often lead to a more favorable property profile for drug development.

PropertyAcyclic Analogue (Example)Spirocyclic Carboxylic Acid (Example)Rationale for Improvement
cLogP 3.52.8Increased saturation and compact 3D shape reduce lipophilicity.[16]
Topological Polar Surface Area (TPSA) 63.3 Ų63.3 ŲTPSA is often maintained as the key pharmacophore is unchanged.
Number of Rotatable Bonds 62The spiro core significantly restricts conformational flexibility.[2]
Aqueous Solubility (Predicted) LowModerateLower lipophilicity and higher crystal lattice energy disruption can improve solubility.[8]
Fsp³ 0.550.82The spirocyclic core is inherently rich in sp³-hybridized carbons.[2]

Table 1: Calculated comparative data illustrating the physicochemical advantages of a spirocyclic scaffold over a more flexible, acyclic analogue bearing the same carboxylic acid pharmacophore.

Workflow Integration

Novel spirocyclic carboxylic acid building blocks are seamlessly integrated into various stages of the drug discovery process, from initial library synthesis to lead optimization.

G cluster_0 Stage 1: Hit Identification cluster_1 Stage 2: Hit-to-Lead cluster_2 Stage 3: Lead Optimization BB Spirocyclic Carboxylic Acid Building Block Lib Library Synthesis (e.g., Amide Coupling) BB->Lib Screen High-Throughput Screening (HTS) Lib->Screen SAR SAR by Catalogue (Diverse Spiro-Scaffolds) Screen->SAR Potency Potency & Selectivity Assays SAR->Potency ADME ADME/PK Profiling Potency->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Candidate InVivo->Candidate Drug Candidate

Caption: Integration of spirocyclic building blocks into a drug discovery workflow.

A prime example of their successful application is in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. A series of novel spirocyclic carboxylic acids were designed and synthesized, leading to the identification of potent inhibitors with excellent in-vitro activity (IC₅₀ values of 7-20 nM) and good druggability profiles.[17] One lead compound significantly reduced plasma triglyceride levels in a mouse model, demonstrating in-vivo efficacy.[17]

Conclusion and Future Outlook

Novel spirocyclic carboxylic acid building blocks represent a convergence of two powerful concepts in medicinal chemistry: the necessity of three-dimensional scaffolds and the utility of a privileged pharmacophore. Their rigid architecture offers a validated strategy for improving potency, selectivity, and pharmacokinetic properties.[11][18] While their synthesis can be more complex than that of simpler flat rings, the development of new synthetic methods and the increasing commercial availability of these building blocks are lowering the barrier to their use.[9][19]

The future of the field will likely involve the synergistic use of computational chemistry to design optimal spirocyclic cores for specific targets and the application of high-throughput and automated synthesis to rapidly explore the vast chemical space they unlock.[19][20] For researchers and drug development professionals, mastering the design and application of these sophisticated building blocks will be a critical skill in the quest to create safer and more effective medicines.

References

  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog.

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. National Center for Biotechnology Information.

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. National Center for Biotechnology Information.

  • Merck Millipore. Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.

  • BenchChem. Potential applications of spirocyclic compounds in pharmacology.

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Center for Biotechnology Information.

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.

  • MDPI. (2017, November 8). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules.

  • PubMed. (2022, April 15). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. National Center for Biotechnology Information.

  • RSC Publishing. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF.

  • Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery.

  • ACS Publications. (2015, June 4). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.

  • National Center for Biotechnology Information. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC.

  • Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.

  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery.

  • National Center for Biotechnology Information. (2016). Spirocyclic Motifs in Natural Products. PMC.

  • Molecules. (2021, October 5). New methods for the synthesis of spirocyclic cephalosporin analogues.

  • JoVE. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.

  • ResearchGate. Synthesis of spirocyclic building blocks 1 via the Prins cyclization....

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

Sources

IUPAC Nomenclature and Structural Elucidation of Dispiro[2.0.24.13]heptane Systems: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif dispiro[2.0.24.13]heptane —the core of unbranched [3]triangulane—represents a fascinating intersection of extreme steric strain and remarkable kinetic stability. Comprising three spiro-fused cyclopropane rings, this hydrocarbon framework has transitioned from a theoretical curiosity to a highly valued bioisostere in modern drug discovery and a chiral dopant in advanced materials science.

This technical guide provides a rigorous deconstruction of its IUPAC nomenclature, details the causality behind its synthetic protocols, and explores its cutting-edge applications.

Mechanistic IUPAC Nomenclature Breakdown

Naming polyspiro alicyclic ring systems requires strict adherence to the von Baeyer spiro descriptors as defined in the Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013 (Blue Book)[1]. The name dispiro[2.0.24.13]heptane is systematically derived through the following logical sequence:

  • Parent Hydride Identification: The system contains a total of 7 skeletal carbon atoms, establishing the parent alkane as heptane .

  • Spiro Prefix: There are two quaternary carbons shared between the rings, dictating the prefix dispiro .

  • Tracing the von Baeyer Descriptor: The bracketed descriptor [x.y.z.w] maps the number of carbon atoms linking the spiro atoms. The numbering must start at a smaller terminal ring and proceed by the shortest path:

    • Path 1: Start at the first terminal ring (C1, C2). This provides 2 linking atoms before reaching Spiro 1 (C3).

    • Path 2: Proceed to the second spiro atom (Spiro 2, C4) via the shortest path. Because Spiro 1 and Spiro 2 are adjacent within the central cyclopropane ring, the path contains 0 linking atoms.

    • Path 3: Traverse the second terminal ring (C5, C6). This provides 2 linking atoms before returning to Spiro 2 (C4).

    • Superscript Assignment: Because Spiro 2 (C4) is reached for the second time, its locant (4) is cited as a superscript to the preceding linking number. Thus, we write 24 .

    • Path 4: Return to Spiro 1 (C3) via the remaining path in the central ring (C7). This provides 1 linking atom.

    • Final Superscript: Spiro 1 (C3) is reached for the second time. Its locant (3) is cited as a superscript, yielding 13 .

Final Assembly: dispiro[2.0.24.13]heptane [2].

IUPAC numbering path for dispiro[2.0.2.1]heptane highlighting spiro atoms and bridging paths.

Structural and Electronic Properties

The triangulane core is defined by extreme angle strain. In standard sp³ hybridization, bond angles are 109.5°, but the cyclopropane rings force ~60° angles. To compensate, the C-C bonds adopt high p-character (Walsh orbitals), causing the exocyclic bonds at the spiro atoms to possess unusually high s-character.

This unique electronic interaction between the spiro-linked cyclopropane units leads to a significant structural anomaly: bond shortening in the central cyclopropane ring[3]. Despite a total strain energy exceeding 100 kcal/mol, the molecule is remarkably stable, resisting thermal decomposition up to 250 °C[4].

Table 1: Physicochemical and Structural Parameters
ParameterValueAnalytical Method / Source
Molecular Formula C₇H₁₀Computed[5]
Molecular Weight 94.15 g/mol Computed[5]
Topological Polar Surface Area 0 ŲComputed[5]
Spiro-Spiro Bond Length (C3-C4) ~1.480 ÅX-ray Crystallography[3]
Exocyclic C-C Bond Length ~1.528 ÅX-ray Crystallography[3]

Synthetic Workflows and Methodologies

The synthesis of the dispiro[2.0.2.1]heptane core relies on the [2+1] cycloaddition of a carbenoid onto bicyclopropylidene . This reaction must overcome the steric hindrance of a tetrasubstituted alkene while preventing unwanted side reactions[4].

Table 2: Reaction Optimization Matrix
ParameterOptimized ConditionMechanistic Rationale
Catalyst Rh₂(OAc)₄ (1 mol%)Balances Lewis acidity and carbenoid stabilization.
Carbene Source Ethyl diazoacetate (EDA)Provides the electrophilic carbon for cycloaddition.
Addition Rate Syringe pump (4-6 h)Prevents bimolecular dimerization of EDA into fumarate.
Solvent Anhydrous CH₂Cl₂Non-coordinating solvent maximizes carbenoid electrophilicity.
Step-by-Step Experimental Protocol: Rh-Catalyzed Cyclopropanation

This protocol is designed as a self-validating system; adherence to the addition rate is the critical control point for yield.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a precision syringe pump.

  • Catalyst Initiation: Charge the flask with bicyclopropylidene (1.0 equiv) and dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 equiv) in anhydrous CH₂Cl₂. Stir at 0 °C to moderate initial exothermic activity.

  • Carbene Generation (Critical Step): Dissolve ethyl diazoacetate (EDA, 1.2 equiv) in CH₂Cl₂. Add this solution dropwise via the syringe pump over 4 to 6 hours.

    • Causality: Rapid addition spikes the concentration of the rhodium-carbenoid intermediate. Because the tetrasubstituted alkene of bicyclopropylidene is sterically hindered, a high carbenoid concentration will kinetically favor bimolecular dimerization (yielding diethyl maleate/fumarate) over the desired [2+1] cycloaddition. Slow addition ensures the carbenoid is consumed by the alkene as soon as it forms.

  • Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Isolate ethyl dispiro[2.0.2.1]heptane-7-carboxylate via silica gel flash chromatography (eluting with pentane/diethyl ether).

Synth A Bicyclopropylidene (Sterically Hindered Substrate) C Rh2(OAc)4 Catalysis (CH2Cl2, Slow Addition) A->C B Ethyl Diazoacetate (Carbene Source) B->C D Ethyl dispiro[2.0.2.1]heptane-7-carboxylate (Triangulane Core) C->D [2+1] Cycloaddition E Saponification & Derivatization (CFTR Modulators / LC Dopants) D->E Functionalization

Synthetic workflow for the dispiro[2.0.2.1]heptane core via Rh-catalyzed [2+1] cycloaddition.

Advanced Applications

Drug Development: CFTR Modulators

In medicinal chemistry, the dispiro[2.0.2.1]heptane motif is increasingly utilized as a highly lipophilic, metabolically stable bioisostere for tert-butyl or cycloalkyl groups. For example, Vertex Pharmaceuticals has integrated this triangulane core into next-generation CFTR modulators for the treatment of cystic fibrosis[6]. The rigid, spiro-fused geometry provides precise spatial vectors for attached pharmacophores, enhancing target receptor binding while resisting cytochrome P450-mediated metabolic degradation.

Materials Science: Ferroelectric Liquid Crystals

Enantiomerically pure dispiro[2.0.2.1]heptane derivatives function as exceptional chiral dopants in ferroelectric liquid crystals[7]. Because unbranched triangulanes possess a helical arrangement of sigma bonds (acting as


-helicenes), they exhibit massive specific optical rotations and induce high spontaneous polarization (

) and helical twisting power when mixed into achiral smectic C (SmC) base mixtures[8].

References

  • Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013 (Blue Book). Chapter P-24.2.2: Linear polyspiro alicyclic ring systems.
  • A new general approach to bicyclopropylidenes. The Journal of Organic Chemistry, De Meijere, A., et al.
  • Methods of treatment for cystic fibrosis. Vertex Pharmaceuticals Incorporated (WO2022125826A1).
  • Optically Active Mesogenic Dispiro[2.0.2.1]Heptane Derivatives and their Unusual Physical Properties. Molecular Crystals and Liquid Crystals, Miyazawa, K., et al.
  • Dispiro(2.0.2.1)heptane | C7H10 | CID 141788. PubChem Database.

Sources

Thermodynamic Stability of Strained Spirocyclic Carboxylic Acids: A Technical Guide for Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm: Spirocycles in Modern Drug Discovery

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic carboxylic acids—particularly spiro[3.3]heptane, spiro[2.3]hexane, and their heteroatom variants—have emerged as premier bioisosteres for benzene and other planar rings[1]. As a Senior Application Scientist, I have observed that while these scaffolds drastically improve aqueous solubility, lipophilicity (LogP), and metabolic stability, their integration into drug pipelines is frequently bottlenecked by a fundamental physical property: thermodynamic stability.

Unlike unstrained aliphatic chains, the spiro-fusion of small rings introduces significant Ring Strain Energy (RSE)[2]. When a carboxylic acid functional group is attached directly to or adjacent to the spirocyclic core, the molecule becomes susceptible to specific thermodynamic degradation pathways, including alpha-epimerization and decarboxylation[3]. Understanding the causality between structural strain and thermodynamic behavior is essential for rational drug design and late-stage functionalization.

Thermodynamic Fundamentals: Ring Strain Energy (RSE)

Ring strain in spirocycles is not merely the sum of the strain of the constituent rings. The spiro-atom (the quaternary carbon shared by both rings) enforces a rigid, orthogonal geometry that introduces additional torsional and angle strain (Baeyer strain)[4].

When a bulky carboxylic acid group is introduced, steric clashes with the opposing ring system create a thermodynamic differential between stereoisomers (e.g., cis vs. trans configurations).

Table 1: Computational and Experimental Thermodynamic Profiles of Spirocyclic Carboxylic Acids
Spirocyclic ScaffoldEstimated RSE (kcal/mol)Primary Thermodynamic Instability PathwayEst. Half-life (pH 7.4, 37°C)
Spiro[2.2]pentane-1-carboxylic acid ~53.0Ring expansion / Decarboxylation< 2 hours
Spiro[2.3]hexane-1-carboxylic acid ~41.5Alpha-epimerization> 48 hours
Spiro[3.3]heptane-2-carboxylic acid ~26.0Cis/Trans EquilibrationStable (> 14 days)
2-Azaspiro[3.3]heptane-6-carboxylic acid ~27.5Cis/Trans EquilibrationStable (> 14 days)

Note: RSE values are derived from DFT calculations (e.g., MP2/6-31+G*) comparing the spirocycle to acyclic reference states[2].

Mechanistic Pathways of Instability

A. Alpha-Epimerization (Thermodynamic Equilibration)

For spirocycles like substituted spiro[3.3]heptanes, the cis and trans isomers possess different free energies (


). Under physiological or mildly basic conditions, the alpha-proton adjacent to the carboxylic acid can undergo enolization. Because the spirocyclic framework is highly rigid, the re-protonation of the enolate intermediate is strictly governed by thermodynamic control, driving the system toward the lower-energy isomer[5].
Causality: The choice of the exit vector (attachment point) dictates the steric bulk around the alpha-carbon. If the carboxylic acid is forced into a pseudo-axial orientation that clashes with the adjacent ring, the molecule will rapidly epimerize to relieve this strain.
B. Strain-Release Decarboxylation

Highly strained systems, such as spiro[2.2]pentane derivatives, are prone to decarboxylation. This is particularly relevant during synthetic late-stage functionalization, such as metallaphotoredox catalysis, where aliphatic carboxylic acids are used as radical precursors[6]. Causality: The formation of a radical or carbocation at the alpha-position of a highly strained spirocycle triggers a rapid ring-opening or expansion event to relieve the >50 kcal/mol of stored RSE[7].

Experimental Protocol: Self-Validating Stability Profiling

To accurately assess the thermodynamic stability of a novel spirocyclic carboxylic acid, a robust, self-validating assay is required. The following qNMR-based protocol is designed to simultaneously quantify epimerization and decarboxylation without the need for external calibration curves.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 5.0 mg of the spirocyclic carboxylic acid in 600 µL of deuterated phosphate-buffered saline (PBS in D2O, pD adjusted to 7.4). Expert Insight: D2O is mandatory. It allows direct monitoring of the alpha-proton H/D exchange via NMR. The disappearance of the alpha-proton signal is the mechanistic prerequisite for epimerization; if H/D exchange occurs without isomerization, the barrier to enolization is low, but the thermodynamic difference between isomers is negligible.

  • Internal Standard Integration : Add 1.0 mM of sodium 3-(trimethylsilyl)propionate-d4 (TSP). Expert Insight: TSP acts as a self-validating internal standard. Because its signal (0.00 ppm) is invariant and highly stable, any absolute decrease in the spirocycle's core signals relative to TSP unequivocally indicates degradation (e.g., decarboxylation) rather than mere epimerization.

  • Thermal Stressing : Seal the NMR tube and incubate in a thermomixer at 37°C (physiological baseline) and 80°C (accelerated stress).

  • Data Acquisition : Acquire 1H-qNMR spectra at t = 0, 1, 4, 12, 24, and 48 hours. Use a relaxation delay (D1) of at least 10 seconds. Expert Insight: A long D1 is critical. Strained spirocyclic protons often have long T1 relaxation times. Failing to allow complete relaxation will result in artificially skewed integration ratios, destroying the quantitative integrity of the assay.

  • Kinetic vs. Thermodynamic Extraction : Plot the integral ratio of cis vs. trans isomers over time. The plateau of the curve represents the thermodynamic equilibrium constant (

    
    ), from which the standard free energy difference (
    
    
    
    ) is calculated.

Workflow Visualization

G N1 Synthesis of Spirocyclic Acid N2 In Silico RSE Profiling (DFT) N1->N2 N3 D2O/PBS Buffer Incubation N1->N3 N6 Thermodynamic Stability Matrix N2->N6 N4 Thermal Stress (37°C - 80°C) N3->N4 N5 qNMR & LC-MS Quantification N4->N5 N5->N6

Workflow for thermodynamic profiling and stability quantification of spirocyclic bioisosteres.

Conclusion

The incorporation of spirocyclic carboxylic acids into drug discovery programs offers a powerful strategy to navigate the complex multi-parameter optimization of modern therapeutics. However, the thermodynamic stability of these strained systems must be rigorously profiled. By understanding the interplay between Ring Strain Energy and mechanistic degradation pathways, and by employing self-validating analytical protocols, researchers can confidently select the most robust bioisosteres for clinical progression.

References

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ResearchGate / Angewandte Chemie, 2024. 1

  • Wiberg, K. B. "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society. 2

  • MacMillan, D. W. C., et al. "Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis." Accounts of Chemical Research, 2022. 6

  • "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis." PMC - NIH. 7

  • "Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles." Organic Chemistry Frontiers, 2025. 5

  • "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. 3

Sources

Dispiro-Cyclopropane Carboxylic Acid Derivatives: A Comprehensive Technical Guide on Structural Biology, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery and agrochemical development, I often evaluate molecular scaffolds that can overcome the limitations of traditional flat aromatic rings. The dispiro-cyclopropane carboxylic acid moiety represents a highly specialized, three-dimensional pharmacophore building block. Characterized by extreme ring strain, rigid spatial geometry, and exceptional metabolic stability, this scaffold has evolved from its early use in pyrethroid insecticides to cutting-edge applications in targeted oncology (e.g., KIF18A inhibitors) and endocrinology [1, 2].

This whitepaper provides an in-depth mechanistic review of dispiro-cyclopropane carboxylic acid derivatives, detailing the causality behind their synthetic methodologies, their structure-activity relationships (SAR), and self-validating experimental protocols for their synthesis and evaluation.

Structural Chemistry and Conformational Rigidity

The integration of a cyclopropane ring into a dispiro system fundamentally alters the conformational landscape of a molecule. Unlike flexible linear alkyl chains or flat sp²-hybridized aromatic systems, the sp³-rich dispiro-cyclopropane core forces the attached functional groups (such as carboxylic acids or amides) into highly restricted, predictable vectors.

The Causality of the Spiro Fusion

Why do we intentionally introduce such high ring strain into a drug candidate? The answer lies in thermodynamics and target engagement:

  • Entropic Advantage: By pre-organizing the molecule into its bioactive conformation, the spiro fusion minimizes the entropic penalty typically incurred upon binding to a target protein's active site.

  • Metabolic Shielding: The steric bulk and lack of easily abstractable α-protons around the spiro-center protect the molecule from rapid degradation by cytochrome P450 (CYP) enzymes, significantly enhancing the compound's half-life.

  • Vector Alignment: The rigid geometry precisely projects the carboxylic acid (or its derivatives) to interact with specific basic residues (e.g., arginine or lysine) in the target binding pocket, reducing off-target toxicity.

G A Dispiro-Cyclopropane Core B Conformational Rigidity A->B induces C Metabolic Stability A->C steric shielding D Target Affinity (Entropic Advantage) B->D vector alignment E Reduced Off-Target Toxicity B->E specific fit

Caption: Logical relationship between dispiro-cyclopropane structural features and pharmacological benefits.

Synthetic Methodologies and Core Building Blocks

The synthesis of dispiro-cyclopropane derivatives often begins with a versatile electrophilic building block, such as 6,6-Dimethyl-5,7-dioxaspiro[1]octane-4,8-dione (a cyclopropane derivative of Meldrum's acid) [3]. This compound readily undergoes ring-opening addition reactions with various nucleophiles to generate synthetically useful intermediates.

Protocol 1: Acid-Catalyzed Synthesis of the Dispirocyclopropane Precursor

This self-validating protocol details the synthesis of the Meldrum's acid cyclopropane derivative. Every step is designed to drive the equilibrium toward the highly strained spiro product while preventing its premature hydrolysis.

Reagents:

  • Cyclopropane-1,1-dicarboxylic acid (0.30 mol)

  • Freshly distilled isopropenyl acetate (0.33 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic)

Step-by-Step Methodology:

  • Suspension: Suspend 39.0 g of cyclopropane-1,1-dicarboxylic acid in 33.0 g of isopropenyl acetate under vigorous stirring.

    • Scientific Rationale: Isopropenyl acetate acts as both the solvent and the reactant. Fresh distillation is critical to remove acetic acid impurities that could quench the acid catalyst.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise over 30 minutes.

    • Scientific Rationale: H₂SO₄ protonates the carbonyl oxygen of isopropenyl acetate, rendering it highly electrophilic. This facilitates the nucleophilic attack by the carboxylic acid groups, driving the formation of the spiro-dioxane ring while expelling acetone.

  • Condensation: Stir for an additional 30 minutes until the solution becomes clear and yellow.

  • Crystallization: Transfer the solution to a 5°C environment for 24 hours to induce partial solidification.

  • Isolation: Add 50 mL of cold water, filter the precipitated solid, and wash with 10 mL of cold water.

    • Scientific Rationale: The target spiro-compound has slight aqueous solubility. Washing with cold water is a critical self-validating step; it removes residual H₂SO₄ and unreacted dicarboxylic acid without dissolving the final product.

  • Purification: Recrystallize the crude product from a hexane/benzene mixture.

G N1 Cyclopropane-1,1-dicarboxylic acid + Isopropenyl acetate N2 Acid Catalysis (H2SO4) Stirring 30 min N1->N2 H+ addition N3 Crystallization (5°C, 24h) N2->N3 condensation N4 Filtration & Cold Wash N3->N4 isolation N5 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione N4->N5 pure product

Caption: Step-by-step synthetic workflow for the dispiro-cyclopropane building block.

Pharmacological and Agrochemical Applications

The versatility of the dispiro-cyclopropane carboxylic acid scaffold is evident in its broad spectrum of biological activities. By modifying the substituents around the rigid core, researchers have successfully targeted distinct biological pathways.

Oncology: KIF18A Inhibitors

Recent advancements in targeted cancer therapies have utilized indoline-fused dispirocyclopropane derivatives as potent inhibitors of Kinesin Family Member 18A (KIF18A) [2]. KIF18A is a mitotic kinesin motor protein critical for chromosome alignment. Inhibiting KIF18A in cancer cells with chromosomal instability (CIN) leads to mitotic arrest and cell death. The dispirocyclopropane core provides the exact spatial vector required to fit into the allosteric binding pocket of the KIF18A motor domain.

Endocrinology: Estrogen Antagonists

Historically, spirolactone derivatives incorporating a dispiro-cyclopropane moiety, such as dispiro[cyclopropane-1,6'-estr-4'-ene-17',2"(3"h)-furan]-3'-one, have been evaluated for their endocrinological properties [1]. These compounds demonstrated potent estrogen antagonism in bioassays and functioned as effective low-dose oral contraceptives by increasing the viscosity of cervical mucus and preventing embryo implantation.

Agrochemicals: Pyrethroid Insecticides

In the agricultural sector, substituted isovaleric acid esters and cyanobenzyl cyclopropane carboxylates have been heavily patented as tickicides, insecticides, and acaricides [4]. The dispirocyclobutane-cyclopropane carboxylic acid framework mimics the natural pyrethrins, binding tightly to voltage-gated sodium channels in insects and causing prolonged channel opening, leading to paralysis.

Data Presentation: Activity Profiles of Key Derivatives
Compound ClassPrimary Target / ApplicationKey Structural FeatureObserved Activity / Efficacy
Dispiro-indoline derivatives KIF18A (Oncology)Indoline-fused dispirocyclopropaneHigh potency (nanomolar IC₅₀) against KIF18A motor activity [2]
Spirolactone derivatives Estrogen Receptor (Endocrinology)Estr-4-ene fused dispirocyclopropanePotent estrogen antagonism; prevented pregnancy at 0.5-2.0 mg/day (rhesus monkeys) [1]
Cyanobenzyl carboxylates Voltage-gated sodium channels (Agrochemicals)Dispirocyclobutane-cyclopropaneHigh insecticidal/acaricidal activity; prolonged sodium channel opening[4]

Experimental Workflows: High-Throughput Screening

To validate the efficacy of novel dispiro-cyclopropane carboxylic acid derivatives (e.g., KIF18A inhibitors), a robust, self-validating biochemical screening protocol is required.

Protocol 2: ATPase Activity Assay for KIF18A Inhibition

This protocol measures the compound's ability to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.

Methodology:

  • Protein Preparation: Purify recombinant human KIF18A motor domain (amino acids 1-380) expressed in E. coli.

  • Assay Buffer Assembly: Prepare a buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel-stabilized microtubules.

    • Scientific Rationale: Paclitaxel is essential to prevent microtubule depolymerization during the assay, ensuring a constant concentration of the KIF18A substrate.

  • Compound Incubation: Dispense the dispiro-cyclopropane derivatives (serially diluted in DMSO) into a 384-well plate. Add the KIF18A/microtubule mixture and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM ATP to initiate the ATPase reaction.

  • Detection: After 30 minutes, quench the reaction using a malachite green-based phosphate detection reagent. Measure absorbance at 650 nm.

    • Scientific Rationale: Malachite green forms a highly colored complex with the free inorganic phosphate released by ATP hydrolysis. A decrease in absorbance directly correlates with the inhibition of KIF18A ATPase activity by the dispiro-cyclopropane compound.

Conclusion & Future Perspectives

The dispiro-cyclopropane carboxylic acid scaffold is a masterclass in utilizing conformational restriction to achieve high target affinity and metabolic stability. As demonstrated by its evolution from agrochemical pyrethroids to precision oncology agents targeting KIF18A, the unique spatial vectors provided by this highly strained ring system offer unparalleled opportunities for drug discovery. Future research will likely focus on utilizing these rigid cores to tackle "undruggable" protein-protein interactions where precise geometric alignment is the sole differentiator between efficacy and failure.

References

  • Brooks, J. R., Steelman, S. L., & Patanelli, D. J. (1977). Biological spectrum of two spirolactone derivatives with some observations on anti-fertility activity. Steroids, 29(6), 809-821. URL: [Link]

  • Volastra Therapeutics, Inc. (2023). Indoline inhibitors of KIF18A and methods of their use. WO2023028564A1.
  • Shell Oil Company (1978). 2-Substituted isovaleric acid ester pesticides. US4100363A.

Sources

Methodological & Application

Application Note: Dispiro[2.0.2.1]heptane Derivatives in High-Speed Ferroelectric Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of dispiro[2.0.2.1]heptane derivatives as high-performance chiral dopants in Ferroelectric Liquid Crystal (FLC) mixtures. Unlike traditional chiral cores (e.g., menthol, lactate), the dispiro[2.0.2.1]heptane scaffold offers a rigid, compact, and highly strained architecture that effectively decouples helical twisting power (HTP) from spontaneous polarization (


) .

This decoupling allows researchers to engineer FLC mixtures with:

  • High

    
     (>100 nC/cm²):  For sub-microsecond response times.
    
  • Long Helical Pitch: To suppress the formation of dechiralization lines in Surface Stabilized FLC (SSFLC) displays.

  • Viscoelastic Stability: Minimal increase in rotational viscosity due to the compact hydrodynamic radius of the dispiro core.

Theoretical Foundation: The "Decoupling" Mechanism

In FLC design, a persistent challenge is the trade-off between spontaneous polarization (


) and helical pitch (

). High

typically induces a tight helical twist (short

), which disrupts alignment in display cells.

The dispiro[2.0.2.1]heptane scaffold resolves this via its unique stereochemistry:

  • Transverse Dipole: The rigid orientation of substituents (e.g., -F, -CF

    
    ) on the spiro-skeleton generates a strong dipole perpendicular to the tilt plane, driving high 
    
    
    
    .
  • Chiral Induction: The spatial arrangement of the rings induces a chiral nematic (

    
    ) and smectic C (
    
    
    
    ) phase.
  • The Advantage: Specific diastereomers of dispiro derivatives have been shown to induce opposite signs of

    
      while maintaining the same sense of helical twist .[1] By mixing these diastereomers, researchers can constructively amplify 
    
    
    
    while destructively interfering with the helical twist (lengthening
    
    
    ).
Logic Flow: Dopant Selection Strategy

G cluster_0 Molecular Design cluster_1 Macroscopic Properties Dopant Dispiro[2.0.2.1]heptane Scaffold Subst Substituents (-F, -CH3, -OR) Dopant->Subst Functionalization Visc Rotational Viscosity Dopant->Visc Compact Shape (Low Drag) Ps Spontaneous Polarization (Ps) Subst->Ps Dipole Moment (Transverse) HTP Helical Twisting Power (HTP) Subst->HTP Chiral Center Interaction Result Target: Fast Switching Long Pitch FLC Ps->Result High Speed HTP->Result Pitch Control (via Mixing) Visc->Result Fast Response

Figure 1: Strategic logic for selecting dispiro-based dopants to optimize FLC performance.

Experimental Protocols

Protocol A: Synthesis of Chiral Dispiro[2.0.2.1]heptane Precursors

Target: Preparation of enantiomerically pure (1S, 3R)-dispiro[2.0.2.1]heptane-7-carboxylic acid derivatives.

Reagents:

  • Bicyclopropylidene[2]

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Catalyst)

  • Pig Liver Esterase (PLE) or Rhodococcus sp. (for resolution)

  • Dichloromethane (DCM), Phosphate buffer (pH 7)

Step-by-Step Methodology:

  • Cyclopropanation (Skeleton Formation):

    • Dissolve bicyclopropylidene (10 mmol) in anhydrous DCM (50 mL).

    • Add Rh

      
      (OAc)
      
      
      
      (1 mol%).
    • Add ethyl diazoacetate (12 mmol) dropwise over 2 hours at 0°C under Argon.

    • Mechanism:[3][4] The carbene generated inserts into the double bond, forming the central cyclopropane ring, yielding the racemic dispiro[2.0.2.1]heptane ester.

    • QC Check: TLC (Hexane/EtOAc 9:1). Product

      
      .
      
  • Enzymatic Kinetic Resolution (Chirality Induction):

    • Suspend the racemic ester (5 g) in 0.1 M Phosphate buffer (pH 7.0, 100 mL).

    • Add PLE (Pig Liver Esterase, 500 units) or specific microbial cell mass (Rhodococcus sp. AJ270).[2]

    • Incubate at 30°C with vigorous stirring. Monitor hydrolysis by pH stat (maintain pH 7 with 1M NaOH).

    • Stop reaction at 50% conversion (approx. 24-48 h).

    • Result: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).

  • Separation & Purification:

    • Extract the unreacted ester with ether (3 x 50 mL).

    • Acidify the aqueous phase (HCl to pH 2) and extract the chiral acid with EtOAc.

    • Validation: Measure Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target >98% ee.

Protocol B: Formulation of FLC Mixtures (Doping)

Objective: Induce ferroelectricity in an achiral SmC host (e.g., phenylpyrimidine base mixture).

  • Host Selection: Select a low-viscosity achiral SmC host mixture (e.g., Host-A consisting of pyrimidine homologs).

  • Doping:

    • Weigh Host-A (98 mg) and Dispiro Dopant (2 mg) for a 2 wt% concentration.

    • Dissolve both in HPLC-grade chloroform to ensure molecular mixing.

    • Sonicate for 10 minutes at 40°C.

    • Evaporate solvent under reduced pressure (Rotavap) followed by high vacuum (0.1 mbar) for 4 hours to remove trace solvent.

  • Annealing:

    • Heat the mixture to the Isotropic phase (

      
      ).
      
    • Cool slowly (0.5°C/min) to the SmC* phase to establish thermodynamic equilibrium.

Characterization & Data Analysis

Electro-Optic Response Measurement

Equipment:

  • LC Test Cells (Instec, 2 µm gap, antiparallel rubbed polyimide).

  • Function Generator (Tektronix AFG).

  • Photodetector & Oscilloscope.

Procedure:

  • Alignment: Fill the cell with the FLC mixture in the Isotropic phase via capillary action. Cool to SmA then SmC* to obtain bookshelf alignment.

  • Tilt Angle (

    
    ):  Apply a DC field (
    
    
    
    V/µm). Rotate the stage between extinction positions.
    
    
    is half the angle between the two extinction states.
  • Spontaneous Polarization (

    
    ):  Use the Triangular Wave Method .[1]
    
    • Apply a triangular voltage wave (

      
      , 
      
      
      
      Hz).
    • Measure the polarization current peak (

      
      ) across a series resistor.
      
    • Calculate

      
       using: 
      
      
      
      (where
      
      
      is electrode area).
Comparative Data: Dispiro vs. Conventional Dopants
Dopant ClassStructure TypeInduced

(nC/cm²)
Viscosity ImpactHelical Pitch Stability
Dispiro[2.0.2.1] Rigid BicyclicHigh (>150) LowTunable (Decoupled)
Menthol Deriv.Flexible MonocyclicLow (<50)LowCoupled (Hard to tune)
Amino Acid Deriv.Flexible ChainMedium (50-80)HighCoupled

Table 1: Performance comparison at 2 wt% doping concentration in a standard pyrimidine host.

Application Workflow: Decoupling and Pitch

This workflow illustrates how to use two diastereomers of dispiro[2.0.2.1]heptane to engineer a "Perfect" FLC mixture.

Workflow cluster_inputs Component Selection cluster_outcomes Mixture Properties D1 Diastereomer A (Ps: +ve, Twist: Left) Mix Formulation Process (Doping) D1->Mix D2 Diastereomer B (Ps: +ve, Twist: Right) D2->Mix Host Achiral SmC Host Host->Mix NetPs Net Ps = Ps(A) + Ps(B) (Additive Amplification) Mix->NetPs NetTwist Net Twist = 1/p(A) - 1/p(B) (Destructive Interference) Mix->NetTwist Final Optimized FLC High Ps, Infinite Pitch NetPs->Final NetTwist->Final

Figure 2: The "Mix-and-Match" strategy using diastereomers to maximize polarization while canceling helical twist.

References

  • Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives. Source: ResearchGate / Taylor & Francis Context: Primary source for the synthesis of the dispiro core and its application in phenylpyrimidine derivatives.

  • Optically Active Mesogenic Dispiro[2.0.2.1]Heptane Derivatives and their Unusual Physical Properties. Source: Molecular Crystals and Liquid Crystals Context: Details the decoupling of spontaneous polarization and helical twisting power in diastereomeric mixtures.

  • Enzymatic Resolution of Dispiro[2.0.2.1]heptane Derivatives. Source: Synlett / De Meijere Group Context: Describes the biocatalytic route (using Rhodococcus sp. or esterases) to obtain enantiopure precursors.

  • Ferroelectric Liquid Crystals: Principles, Properties and Applications. Source: Wiley Online Library Context: General grounding on the physics of FLCs and the requirements for chiral dopants (

    
     vs Pitch trade-off).
    
    

Sources

Reagents for coupling dispiro carboxylic acids in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of Dispiro Carboxylic Acids in Solid-Phase Synthesis

Executive Summary

The shift in drug discovery from "flat" aromatic structures to sp³-rich, three-dimensional scaffolds has elevated the importance of dispiro carboxylic acids . These rigid, bulky pharmacophores (often used in MDM2 inhibitors and GPCR ligands) present a unique challenge in Solid-Phase Synthesis (SPS): their "swept volume" creates a massive steric barrier that prevents the approaching amine from attacking the activated carbonyl.

Standard coupling reagents (HBTU, DIC/HOBt) typically fail with dispiro substrates, leading to deletion sequences and low crude purity. This guide details a high-efficiency protocol utilizing Third-Generation Uronium salts (COMU) and Phosphonium reagents (PyAOP) combined with microwave energy to overcome the activation energy barrier imposed by the dispiro scaffold.

Mechanistic Insight: The Steric Wall

To select the right reagent, one must understand why the coupling fails. In a dispiro system, the carboxylic acid is flanked by two spiro-cyclic rings. These rings are not flexible; they are locked in a rigid conformation that shields the carbonyl carbon.

The Failure Mode:

  • Activation is rarely the problem: Converting the acid to an active ester (e.g., -OBt or -OAt) usually proceeds because the activating reagent (small molecule) can access the acid.

  • Nucleophilic Attack is the bottleneck: The resin-bound amine is bulky (attached to a polymer matrix). The active ester is bulky (dispiro scaffold). The transition state required for the amine to attack the carbonyl is sterically crowded, raising the activation energy (

    
    ) significantly.
    

The Solution:

  • Leaving Group Acceleration: Use reagents with "anchimeric assistance" (HOAt, Oxyma) where a neighboring heteroatom (e.g., Pyridine N in HOAt) hydrogen-bonds with the amine, guiding it to the carbonyl.

  • Thermal Energy: Microwave irradiation provides the necessary energy to cross the elevated

    
     barrier.
    

Reagent Selection Matrix

Do not use standard reagents (HBTU, HCTU) for dispiro acids. Use the table below to select the appropriate system.

Reagent ClassReagentAdditiveBaseRecommendation
3rd Gen Uronium COMU None (Built-in Oxyma)DIEA or TMPPrimary Choice. Safer than HATU (non-explosive), higher solubility, and superior reactivity for hindered couplings [1].
Aza-Benzotriazole HATU HOAtDIEAGold Standard. Use if COMU fails. The pyridine nitrogen provides crucial catalytic assistance.[1] Warning: Explosive risk.[1][2][3][4]
Phosphonium PyAOP HOAtDIEAFor N-Methyl/Hindered Amines. Phosphonium salts avoid guanidinium side-reactions common with uronium salts in slow couplings.
Acid Fluoride TFFH NoneDIEAThe "Nuclear Option." Generates an acid fluoride (R-COF). Smallest possible leaving group (F-), minimizing steric bulk. Use when all esters fail.

Visualizing the Decision Process

The following diagram outlines the logical workflow for selecting the coupling strategy based on the specific steric demands of the dispiro scaffold and the resin-bound amine.

CouplingStrategy Start Dispiro Acid Coupling CheckAmine Is the Resin-Bound Amine Hindered? (e.g., N-Methyl, Proline) Start->CheckAmine Standard Standard Bulk (Primary Amine) CheckAmine->Standard No Hindered Extreme Bulk (Secondary Amine) CheckAmine->Hindered Yes COMU_Path Protocol A: COMU + DIEA (Microwave 60°C) Standard->COMU_Path PyAOP_Path Protocol B: PyAOP + HOAt (Microwave 75°C) Hindered->PyAOP_Path CheckSuccess Check Coupling (Chloranil/Kaiser Test) COMU_Path->CheckSuccess PyAOP_Path->CheckSuccess Success Proceed to Deprotection CheckSuccess->Success Blue/Colorless Fail Incomplete Coupling CheckSuccess->Fail Positive Color Nuclear Protocol C (Nuclear): TFFH (Acid Fluoride) (Microwave 75°C) Fail->Nuclear

Figure 1: Decision tree for selecting coupling reagents based on steric complexity.

Detailed Protocol: Microwave-Assisted COMU Coupling

This protocol uses COMU , which combines the safety of Oxyma (non-explosive) with reactivity superior to HATU for hindered substrates.[3][5]

Prerequisites:

  • Resin: Use ChemMatrix (PEG-PS) or TentaGel . Polystyrene (PS) resins do not swell sufficiently to allow bulky dispiro reagents to penetrate the core.

  • Solvent: DMF (Anhydrous). Note: NMP can be used but may cause color interference with monitoring tests.

Step-by-Step Procedure:
  • Resin Preparation (Crucial):

    • Swell the resin in DMF for at least 30 minutes prior to reaction. Inadequate swelling is the #1 cause of failure for bulky couplings.

  • Reagent Preparation (Scale: 0.1 mmol resin):

    • Dispiro Acid: 3.0 equivalents (0.3 mmol).

    • COMU: 3.0 equivalents (0.3 mmol).

    • Base (DIEA): 6.0 equivalents (0.6 mmol).

    • Note: Dissolve the Acid and COMU in minimal DMF first.[2] Add DIEA immediately before adding to the resin to prevent premature hydrolysis.

  • Activation & Coupling (Microwave):

    • Add the activated solution to the resin.[1][2]

    • Microwave Settings:

      • Temperature: 60°C (Do not exceed 75°C for COMU to avoid instability).

      • Power: 25-30 Watts (Variable).

      • Time: 15 minutes .

    • If no microwave is available: Coupling time must be extended to 2–4 hours at room temperature, but yield will likely drop.

  • Washing:

    • Drain and wash with DMF (3 x 1 min).

  • Monitoring (The "Trust" Step):

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Interpretation: If beads show ANY color, the coupling is incomplete.

  • Double Coupling (Mandatory for Dispiro):

    • Repeat Steps 2–4 with fresh reagents.

    • Modification: If the first coupling was <80% complete, switch to Protocol C (Acid Fluoride) for the second pass.

Advanced Protocol: The "Nuclear Option" (Acid Fluorides)

If the COMU/HATU ester method fails due to extreme steric clash, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . This converts the carboxylic acid into an Acid Fluoride in situ. The Fluoride atom is small, reducing the steric bulk of the activated species significantly compared to an -OAt ester.

  • Dissolve: Dispiro Acid (3 eq) + TFFH (3 eq) in dry DCM/DMF (1:1).

  • Activate: Add DIEA (6 eq). Stir for 5 minutes (Pre-activation is safe here).

  • Couple: Add to resin. Microwave at 75°C for 20 minutes.

  • Mechanism: The acid fluoride is highly reactive toward amines but stable to water, making it robust and aggressive.

Mechanistic Visualization: Why HATU/COMU Work

The diagram below illustrates the "Anchimeric Assistance" mechanism that makes HATU/COMU superior to standard reagents for these specific scaffolds.

Mechanism cluster_assistance Anchimeric Assistance Acid Dispiro Acid (Bulky) ActiveEster Active Ester (-O-Oxyma / -OAt) Acid->ActiveEster Activation Reagent COMU/HATU Reagent->ActiveEster Transition Transition State (7-membered ring) ActiveEster->Transition Amine Attack Product Amide Bond Transition->Product Collapse Note Heteroatom (N or O) on leaving group pulls amine closer

Figure 2: Anchimeric assistance mechanism facilitating nucleophilic attack despite steric bulk.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: The definitive review on coupling reagents, establishing COMU and H
  • Subirós-Funosas, R., et al. (2009).[6] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.[6] Link

    • Context: Primary literature validating COMU's superiority over H
  • Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1611–1623. Link

    • Context: Establishes the temperature limits and protocols for microwave-assisted coupling.
  • Carpenter, B. J., et al. (2020). TFFH-Mediated Acylation of Sterically Hindered Amines.[3][7] Journal of Organic Chemistry. Link

    • Context: Validates the use of Acid Fluorides (TFFH) for extremely hindered couplings where esters fail.

Sources

Application Note: Chiral Resolution Strategies for Racemic Dispiro Heptane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Materials Researchers Content Focus: Advanced Methodologies, Mechanistic Causality, and Self-Validating Workflows

Scientific Context & Structural Challenges

Dispiro[2.0.2.1]heptane carboxylic acids and their triangulane-like derivatives are highly prized in modern chemical design. Characterized by their rigid, linear exit vectors and high sp³ character, these scaffolds serve as excellent bioisosteres for 1,4-disubstituted benzenes in liquid crystal engineering[1] and as critical pharmacophores in medicinal chemistry, notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

However, the inherent symmetry and extreme steric hindrance of the dispiro[2.0.2.1]heptane core present significant challenges for asymmetric synthesis. Consequently, the optical resolution of racemic mixtures remains the most robust pathway to access enantiomerically pure building blocks. Pioneering work by de Meijere and colleagues demonstrated that enantiomerically pure dispiro[2.0.2.1]heptane derivatives can be successfully isolated using a combination of classical optical resolution and enzymatic deracemization[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. The protocols detailed below emphasize the causality behind solvent/reagent choices and integrate self-validating checkpoints to ensure your chiral resolution campaigns are mathematically and chemically sound.

Strategic Decision Matrix

Selecting the correct resolution method depends entirely on your project's scale, timeline, and the specific substitution pattern of your dispiro heptane core.

ResolutionWorkflow Start Racemic Dispiro Heptane Carboxylic Acid Decision Primary Constraint? Start->Decision SFC Chiral SFC (Direct Separation) Decision->SFC Speed & Analytical (<100g) Salt Diastereomeric Salt (Classical Resolution) Decision->Salt Scalability & Cost (>100g) Enzyme Enzymatic Resolution (Biocatalysis) Decision->Enzyme High ee% & Mild (Derivatization ok) SFC_Out Enantiopure Acids (Ready for use) SFC->SFC_Out Salt_Out Fractional Crystallization & Acid Cleavage Salt->Salt_Out Enzyme_Out Lipase PS Acylation & Separation Enzyme->Enzyme_Out

Fig 1: Decision matrix for selecting the optimal chiral resolution strategy.

Experimental Protocols: A Triad of Resolution Strategies

Protocol A: Preparative Supercritical Fluid Chromatography (SFC)

Best For: Rapid isolation (milligram to <100g scale) without chemical derivatization.

Causality & Rationale: Dispiro heptane carboxylic acids lack strong UV chromophores and are highly lipophilic. SFC is advantageous here because supercritical CO₂ provides rapid mass transfer. To prevent the carboxylic acid from interacting non-specifically with the stationary phase (which causes severe peak tailing), a basic modifier is utilized. For example, CFTR modulator intermediates containing the dispiro[2.0.2.1]heptane core have been successfully resolved using a ChiralPak AD column with a methanol co-solvent containing 5 mM NH₃[2]. The volatile ammonia acts as a dynamic ion-pairing agent, neutralizing active sites on the amylose backbone and ensuring sharp elution profiles.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic dispiro heptane carboxylic acid in MS-grade Methanol at a concentration of 25 mg/mL.

  • Column Equilibration: Mount a ChiralPak AD column (250 x 21.2 mm, 5 µm). Equilibrate with a mobile phase of CO₂ and 5% to 30% Methanol (containing 5 mM NH₃) at a flow rate of 10 mL/min[2].

  • Injection & Separation: Perform stacked injections (e.g., 330 µL per run). Monitor elution via Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS), as UV absorption will be minimal.

  • Fraction Collection: Collect the eluting enantiomers into vessels cooled to 5°C to prevent aerosolization losses during CO₂ depressurization.

  • Recovery: Evaporate the methanol/NH₃ under reduced pressure to yield the free enantiopure acids.

Self-Validation Checkpoint: Immediately post-elution, perform an analytical SFC injection of the collected fractions. If the enantiomeric excess (ee) is <98%, the separation factor (α) is insufficient. Lower the column temperature from 35°C to 25°C to thermodynamically enhance the chiral recognition before processing the remainder of the batch.

Protocol B: Enzymatic Kinetic Resolution via Lipase PS

Best For: Achieving ultra-high enantiomeric excess (>95% ee) under mild, green conditions.

Causality & Rationale: Direct enzymatic esterification of the highly sterically hindered dispiro acid is often kinetically sluggish. To bypass this steric penalty, the acid is first reduced to the corresponding primary alcohol (dispiro[2.0.2.1]heptylmethanol). Lipase PS® (from Pseudomonas sp.) exhibits exquisite enantioselectivity for the acylation of these sp³-rich alcohols[4]. The enzyme selectively acylates one enantiomer using an acyl donor, leaving the other untouched.

Step-by-Step Methodology:

  • Reduction: Reduce the racemic carboxylic acid to the corresponding methanol derivative using LiAlH₄ in anhydrous THF at 0°C. Quench, extract, and concentrate.

  • Enzymatic Acylation: Dissolve the racemic alcohol in diisopropyl ether (0.1 M). Add 3.0 equivalents of vinyl acetate (acting as the irreversible acyl donor) and Lipase PS® immobilized on Celite (approx. 50% w/w relative to the substrate)[4].

  • Incubation: Stir the suspension gently at 30°C.

  • Separation: Filter off the immobilized enzyme. Separate the highly enantioenriched unreacted alcohol and the newly formed acetate via standard silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Oxidation: Re-oxidize the desired enantiomerically pure alcohol back to the carboxylic acid using TEMPO/NaClO or Jones reagent.

Self-Validation Checkpoint: This is a self-validating kinetic system. Plot the conversion (monitored via GC-FID) against time. The reaction must naturally plateau near 50%. If conversion rapidly exceeds 55%, the enzyme's E-value (enantiomeric ratio) is too low for your specific derivative, indicating that the reaction temperature must be lowered to 20°C to restore selectivity.

Protocol C: Classical Resolution via Diastereomeric Salt Formation

Best For: Kilogram-scale manufacturing where chromatography and enzymes are cost-prohibitive.

Causality & Rationale: Classical resolution relies on the thermodynamic solubility differences between two diastereomeric salts. For rigid cycloalkyl carboxylic acids, (S)-(-)-1-phenylethylamine is the gold-standard resolving agent. The rigid dispiro core packs efficiently into a crystal lattice only when paired with the complementary chiral amine, driving the selective precipitation of one diastereomer[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic dispiro heptane carboxylic acid in boiling ethanol (approx. 10 volumes). Add 0.5 to 1.0 equivalent of (S)-(-)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour to promote the growth of large, pure crystals.

  • Isolation: Filter the precipitated diastereomeric salt and wash with cold ethanol.

  • Recrystallization: Recrystallize the salt from ethanol/water (9:1) until a constant specific rotation is achieved.

  • Acid Cleavage: Suspend the pure salt in Ethyl Acetate and wash with 1M HCl. The chiral amine partitions into the aqueous layer, while the enantiopure free acid remains in the organic layer.

Self-Validation Checkpoint: Evaporate a 1 mL aliquot of the mother liquor and determine the ee of the unprecipitated salt via chiral HPLC. Mass balance dictates that a high ee of the undesired enantiomer in the mother liquor mathematically guarantees the high optical purity of the crystallized target. If the mother liquor is nearly racemic, your crystallization has failed and is likely trapping both isomers.

Quantitative Data Summary

To aid in method selection, the following table synthesizes the expected quantitative outcomes for the three protocols based on empirical data from dispiro and triangulane systems.

Table 1: Comparative Metrics of Chiral Resolution Strategies

Resolution StrategyTypical ee%Theoretical Max YieldScalability LimitTurnaround TimePrimary Advantage
Preparative SFC >99%50%Medium (<1 kg)1–3 DaysRapid isolation; yields direct free acid.
Enzymatic (Lipase PS) 95–98%50%High (1–10 kg)5–7 DaysExquisite selectivity; mild reaction conditions.
Diastereomeric Salt 90–99%*50%Very High (>10 kg)1–2 WeeksHighly cost-effective; requires minimal specialized equipment.

*Note: 99% ee is typically achieved only after 1–2 sequential recrystallizations of the isolated salt.

References

  • Uncommon building blocks in liquid crystals Source: tandfonline.com (Liquid Crystals) URL:[Link]

  • Source: patents.google.com (Google Patents)
  • Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds Source: researchgate.net (Molecular Crystals and Liquid Crystals) URL:[Link]

  • The first enantiomerically pure[n]triangulanes and analogues: sigma-[n]helicenes with remarkable features Source: pubmed.ncbi.nlm.nih.gov (Chemistry - A European Journal) URL:[Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An inquiry for the compound associated with CAS 181134-66-7 did not yield a publicly available chemical structure or established synthesis routes. To provide a comprehensive and actionable guide that adheres to the core requirements of the user's request, this document will focus on the scalable synthesis of a critical class of intermediates: substituted pyrazines . Specifically, we will detail the synthesis of 2-amino-5-bromopyrazine , a key building block in the development of numerous pharmaceutical agents.

Introduction: The Significance of Pyrazine Intermediates in Drug Discovery

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide array of therapeutic agents. Their prevalence is due to their ability to act as bioisosteres for other aromatic systems, their involvement in crucial hydrogen bonding interactions with biological targets, and their favorable metabolic profiles.[1] Consequently, the development of robust and scalable synthetic routes to key pyrazine intermediates is of paramount importance for the pharmaceutical industry.[2][3]

This guide provides detailed protocols for the scalable synthesis of 2-amino-5-bromopyrazine, a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The methodologies presented are selected for their scalability, efficiency, and adherence to the principles of green chemistry.

Scalable Synthesis of 2-Amino-5-bromopyrazine via Electrophilic Bromination

The direct bromination of 2-aminopyrazine is the most common route to 2-amino-5-bromopyrazine. The choice of brominating agent is critical for achieving high regioselectivity and yield on a large scale. While elemental bromine can be used, its handling on an industrial scale presents significant safety challenges. N-Bromosuccinimide (NBS) and phenyltrimethylammonium tribromide (PTT) are safer and more selective alternatives.

Protocol 1: Synthesis of 2-Amino-5-bromopyrazine using N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the bromination of activated aromatic systems and offers high yields and straightforward purification.[4]

Experimental Protocol:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-aminopyrazine (1.0 eq) and acetonitrile (10 vol).

  • Cooling: Cool the resulting solution to 0-5 °C with a circulating chiller.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm of the reaction should be carefully monitored.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.

  • Work-up: Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate (2 vol).

  • Isolation: Adjust the pH of the mixture to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water (2 x 2 vol), and dry under vacuum at 40-50 °C to a constant weight to afford 2-amino-5-bromopyrazine as a solid.

Data Summary:

ParameterValue
Starting Material2-Aminopyrazine
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Temperature0-5 °C
Reaction Time2-4 hours
Typical Yield>95%
Purity (by HPLC)>99%

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is chosen for its ability to dissolve both the starting material and the brominating agent, its relatively low boiling point for easy removal, and its compatibility with the reaction conditions.

  • Low-Temperature Control: The reaction is conducted at low temperatures to control the exotherm and to minimize the formation of over-brominated side products.

  • Slow Addition of NBS: Portion-wise addition of NBS helps to maintain a low concentration of the brominating agent in the reaction mixture, further enhancing selectivity.

Visualization of the Synthesis Workflow:

start Start: 2-Aminopyrazine in Acetonitrile cool Cool to 0-5 °C start->cool add_nbs Slowly add N-Bromosuccinimide cool->add_nbs react Stir at 0-5 °C for 1-2 hours add_nbs->react quench Quench with Sodium Thiosulfate react->quench precipitate Adjust pH to 8-9 with Sodium Bicarbonate quench->precipitate filter Filter and Wash with Water precipitate->filter dry Dry under Vacuum filter->dry end_product End Product: 2-Amino-5-bromopyrazine dry->end_product start Start: 2-Aminopyrazine in Dichloromethane add_ptt Add Phenyltrimethylammonium Tribromide start->add_ptt react Stir at Room Temperature for 2-4 hours add_ptt->react wash Wash with Sodium Bicarbonate and Brine react->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize end_product End Product: 2-Amino-5-bromopyrazine recrystallize->end_product

Caption: Workflow for the Synthesis of 2-Amino-5-bromopyrazine using PTT.

Continuous-Flow Synthesis: A Modern Approach to Scalability

For large-scale manufacturing, continuous-flow chemistry offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and higher throughput. The synthesis of pyrazine derivatives is well-suited for this technology. [2][3] A continuous-flow setup for the synthesis of 2-amino-5-bromopyrazine would involve pumping a solution of 2-aminopyrazine and a solution of the brominating agent into a T-mixer, followed by a heated or cooled coil reactor. The product stream would then be collected and worked up in a continuous or semi-continuous manner.

Visualization of a Continuous-Flow Process:

cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 Work-up & Collection reagent1 2-Aminopyrazine Solution mixer T-Mixer reagent1->mixer reagent2 Brominating Agent Solution reagent2->mixer reactor Coil Reactor (Controlled Temperature) mixer->reactor collection Product Stream Collection reactor->collection

Caption: Conceptual Diagram of a Continuous-Flow Synthesis of 2-Amino-5-bromopyrazine.

Downstream Application: Synthesis of a Substituted Pyrazinamide

2-Amino-5-bromopyrazine is a versatile intermediate that can be further functionalized. For example, it can undergo a variety of cross-coupling reactions to introduce new substituents at the 5-position.

Example: Suzuki Coupling

reactant1 2-Amino-5-bromopyrazine plus + reactant2 Arylboronic Acid arrow -> conditions Pd Catalyst, Base arrow->conditions product 5-Aryl-2-aminopyrazine

Caption: Suzuki coupling of 2-amino-5-bromopyrazine with an arylboronic acid.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the synthesis of 2-amino-5-bromopyrazine, a key intermediate in the pharmaceutical industry. The choice between the NBS and PTT methods will depend on factors such as cost, safety considerations, and the specific equipment available. For large-scale production, the adoption of continuous-flow technology should be strongly considered to maximize efficiency and safety.

References

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • RSC Publishing. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines cat. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/.[5]pdf]([Link]5]pdf)

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

Sources

Application Note: Precision Bioconjugation with Rigid Spirocyclic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

The "Escape from Flatland" in Bioconjugation

Traditional bioconjugation linkers—linear alkyl chains, polyethylene glycol (PEG), and aromatic spacers—often suffer from inherent limitations. Flexible chains (PEG/alkyl) incur a high entropic penalty upon binding and can mask the hydrophobicity of payloads poorly. Planar aromatic linkers, while rigid, often suffer from poor aqueous solubility and metabolic liability (e.g., oxidation).[1]

Spirocyclic acid linkers (e.g., derivatives of spiro[3.3]heptane-2,6-dicarboxylic acid) represent a paradigm shift. By incorporating a quaternary carbon center shared by two rings, these scaffolds create a rigid, three-dimensional structure with high


 character.
Why Switch to Spirocyclic Linkers?
  • Defined Exit Vectors: Unlike flexible PEGs that adopt random coils, spirocyclic linkers hold functional groups at precise distances and angles (typically 180° for 2,6-substituted spiro[3.3]heptanes). This pre-organization is critical for bivalent molecules like PROTACs or bispecifics.

  • Enhanced Solubility: The compact, non-planar 3D shape disrupts crystal packing and aggregation, significantly improving the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, tubulysins) in Antibody-Drug Conjugates (ADCs).

  • Metabolic Stability: The quaternary center prevents standard cytochrome P450 oxidation and peptidase cleavage, ensuring the linker remains intact in circulation until cellular internalization.

Part 2: Mechanism & Chemistry[2][3]

Structural Core: The Spiro[3.3]heptane Scaffold

The most common "spirocyclic acid" linker is based on spiro[3.3]heptane-2,6-dicarboxylic acid .

  • Geometry: Linear exit vectors (rod-like).

  • Functionality: Bifunctional carboxylic acids allow for orthogonal protection and activation.

  • Bioisostere: Acts as a physicochemical upgrade to 1,4-phenylene or cyclohexyl spacers.

Reaction Pathway

The carboxylic acid termini are typically converted into N-hydroxysuccinimide (NHS) esters for amine conjugation (Lysine residues) or coupled with Maleimide-amines for thiol conjugation (Cysteine residues).

Diagram 1: The Physicochemical Advantage

This diagram illustrates the structural difference between traditional linkers and the spirocyclic approach.

SpiroAdvantage Traditional Traditional Linkers (PEG / Phenyl) Issues High Entropy Cost Poor Solubility Metabolic Liability Traditional->Issues Limitation Spiro Spirocyclic Acid Linkers (Spiro[3.3]heptane) Issues->Spiro Replacement Strategy Benefits Rigid Pre-organization High Fsp3 (Solubility) Metabolic Stability Spiro->Benefits Solution Outcome Optimized ADC/PROTAC Therapeutic Index Benefits->Outcome Result

Caption: Comparison of traditional flexible/planar linkers versus rigid spirocyclic scaffolds, highlighting the shift toward improved physicochemical properties.

Part 3: Detailed Protocol

Workflow: Synthesis of an Antibody-Drug Conjugate (ADC) using a Spirocyclic Linker. Scenario: Conjugation of a hydrophobic amine-containing payload (e.g., MMAE derivative) to a Monoclonal Antibody (mAb) via surface Lysines using a Spiro[3.3]heptane linker.

Phase A: Linker-Payload Activation

Objective: Convert the spirocyclic diacid into a reactive NHS-Linker-Payload construct.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid (SpiroChem/Enamine)

  • Payload (Amine-functionalized)

  • HATU, DIPEA, DMF (Anhydrous)

  • N-Hydroxysuccinimide (NHS), EDC·HCl

Step-by-Step:

  • Mono-Protection (Optional but Recommended): If using a symmetric diacid, ensure one end is protected (e.g., methyl ester) or perform a statistical reaction. Best practice: Use a mono-methyl ester spiro acid.

  • Payload Coupling:

    • Dissolve Spiro-acid-mono-ester (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min.

    • Add Amine-Payload (1.0 eq). Stir at RT for 2-4 hours.[2]

    • QC: Monitor by LC-MS for product formation.

  • Deprotection: Hydrolyze the methyl ester (LiOH, THF/H2O) to regenerate the free carboxylic acid. Acidify and extract.

  • NHS Activation:

    • Dissolve the Acid-Spiro-Payload intermediate in dry DCM/DMF (9:1).

    • Add NHS (1.2 eq) and EDC·HCl (1.5 eq).

    • Stir overnight at RT.

    • Purification: Precipitate in cold ether or purify via semi-prep HPLC (avoid water if possible to prevent hydrolysis). Lyophilize to a powder.

Phase B: Antibody Conjugation

Objective: Conjugate the Activated Spiro-Payload to the mAb.

Materials:

  • Monoclonal Antibody (10 mg/mL in PBS, pH 7.4)

  • Activated Linker-Payload (from Phase A, dissolved in DMSO)

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 (Optimized for Lysine reactivity)

  • Desalting Columns (e.g., Zeba Spin, 40K MWCO)

Step-by-Step:

  • Buffer Exchange: Exchange mAb into Conjugation Buffer (pH 8.5) to ensure Lysine amines are deprotonated and reactive. Adjust concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Calculate Molar Excess: Target a Drug-to-Antibody Ratio (DAR) of 4. Typically requires 8-10 equivalents of NHS-linker per mAb.

    • Add the NHS-Spiro-Payload (in DMSO) slowly to the mAb solution while vortexing gently. Limit final DMSO concentration to <10% v/v.

    • Incubate at 25°C for 60 minutes or 4°C overnight.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[2] Incubate for 15 min.

  • Purification:

    • Remove excess small molecules using a desalting column or Size Exclusion Chromatography (SEC).

    • Elute into storage buffer (e.g., PBS + 5% Trehalose).

Part 4: Quality Control & Validation

Drug-to-Antibody Ratio (DAR) Analysis

Method: Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS (deglycosylated).

  • Expectation: Distinct peaks corresponding to DAR 0, 1, 2, 3, etc.

  • Spiro-Specific Check: Due to the rigidity of the spiro linker, HIC retention times may shift compared to PEGylated ADCs. The spiro linker often reduces hydrophobicity compared to alkyl linkers, potentially eluting earlier.

Aggregation Analysis (SEC-HPLC)

Critical Step: Spirocyclic linkers are selected to reduce aggregation.

  • Run SEC-HPLC (e.g., TSKgel G3000SWxl).

  • Acceptance Criteria: >95% Monomer. <2% High Molecular Weight (HMW) aggregates.

Data Summary Table
ParameterTraditional Linker (Alkyl/Phenyl)Spirocyclic Acid LinkerMethod of Verification
Solubility (LogD) High (Hydrophobic)Improved (Lower LogD)Shake-flask / HPLC
Plasma Stability Moderate (Esterase sensitive)High (Steric hindrance)Human Plasma incubation
Conjugation Efficiency Variable (Aggregation prone)High (Reduced aggregation)SEC-HPLC % Monomer
Exit Vector Angle Variable / FlexibleFixed (e.g., 180°)X-Ray Crystallography / Modeling

Part 5: Workflow Visualization

Diagram 2: Conjugation Workflow

This flowchart details the critical path from chemical synthesis to validated bioconjugate.

ConjugationWorkflow Start Start: Spiro[3.3]heptane Dicarboxylic Acid Step1 1. Mono-Protection & Payload Coupling (HATU) Start->Step1 Step2 2. NHS Activation (EDC/NHS) Step1->Step2 Step3 3. mAb Conjugation (pH 8.5, Lysine) Step2->Step3 + mAb Step4 4. Purification (SEC / Desalting) Step3->Step4 QC QC Validation: DAR (HIC) & Aggregation (SEC) Step4->QC QC->Step3 Fail (Re-optimize) Final Final Bioconjugate (High Solubility/Stability) QC->Final Pass

Caption: Step-by-step protocol for synthesizing ADCs using activated spirocyclic acid linkers, from payload coupling to final QC.

Part 6: References

  • SpiroChem. (n.d.). Linker Design and Spirocyclic Scaffolds in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Impact on Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Current ADC Linker Chemistry: Strategies and Best Practices. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Dispiro[2.0.2.1]heptane-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dispiro[2.0.2.1]heptane-7-carboxylic acid (DSHCA). DSHCA is a highly strained, rigid spirocyclic compound increasingly utilized in modern drug discovery as a non-classical bioisostere to improve metabolic stability and alter pharmacokinetic profiles[1]. However, its unique three-dimensional architecture presents significant aqueous solubility challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these formulation hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does DSHCA exhibit such poor aqueous solubility despite having an ionizable carboxylic acid group? A1: The solubility of a solute depends heavily on its crystal packing energy and its ability to interact with water[2]. While disrupting molecular planarity generally improves solubility, the dispiro[2.0.2.1]heptane system is a highly dense, hydrophobic hydrocarbon scaffold that imparts high intrinsic lipophilicity[1][2]. At physiological pH, ionizing the carboxyl group (-COOH) improves solubility but can drastically reduce membrane permeability—a classic pH-partition hypothesis dilemma[3]. The non-ionized form remains tightly packed in the crystal lattice, acting as a classic "brick dust" molecule.

Q2: I adjusted the buffer pH to 7.4, but DSHCA still precipitates over time. What is causing this? A2: Carboxylic acid drugs often exhibit pH-dependent stability and solubility[3]. During dissolution, the microenvironmental pH around the dissolving DSHCA particles can drop significantly due to the release of protons from the acid itself. This localized acidification causes the ionized drug to revert to its highly insoluble free acid form, leading to nucleation and precipitation. To counter this, strong buffering agents or in-situ salt formation is required.

Q3: Which salt forms are most effective for rigid spirocyclic carboxylic acids like DSHCA? A3: Traditional approaches like sodium or potassium salt formation may improve initial solubility but often introduce severe hygroscopicity or reduced long-term stability[3]. For rigid spiro-acids, bulky organic counterions like Meglumine or Tromethamine (TRIS) are superior. These counterions provide extensive hydroxyl groups that form robust intermolecular hydrogen-bonding networks, stabilizing the crystal lattice and preventing disproportionation back to the free acid.

Q4: If salt formation fails or causes hygroscopicity, what is the next best formulation strategy? A4: Cyclodextrin complexation or the formulation of multi-component eutectics[4]. The compact, rigid dimensions of the dispiro[2.0.2.1]heptane core make it an excellent geometric fit for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This encapsulates the lipophilic core while exposing the hydrophilic exterior of the cyclodextrin to the aqueous environment. Alternatively, cosolvency using PEG 400 has been shown to effectively enhance the solubility of poorly water-soluble drugs[5].

Part 2: Mechanistic Workflows & Visualizations

G start DSHCA Free Acid (Poor Aqueous Solubility) ph_adj 1. pH Adjustment (pH > pKa + 2) start->ph_adj Baseline Step salt_screen 2. Salt Screening (Meglumine, TRIS) ph_adj->salt_screen If Free Acid Precipitates complex 3. HP-β-CD Complexation (Hydrophobic Shielding) salt_screen->complex If Salt is Hygroscopic asd 4. Amorphous Solid Dispersion (Polymeric Matrix) complex->asd If Dose Loading is Too High

Decision Tree for DSHCA Solubility Enhancement Workflows.

Mech A DSHCA Core (Highly Lipophilic) B Carboxyl Deprotonation (Ionized State) A->B pH > 6.0 D Cyclodextrin Cavity (Host-Guest Fit) A->D HP-β-CD Addition C Aqueous Solvation (Low Permeability) B->C Dissolution E Shielded Complex (High Sol & Perm) D->E Thermodynamic Stabilization

Mechanistic Pathways: Ionization vs. Cyclodextrin Inclusion for DSHCA.

Part 3: Quantitative Data & Excipient Selection

Table 1: Comparative Physicochemical Properties of DSHCA Formulations

Formulation StrategyApparent Solubility (mg/mL)Permeability (LogP/LogD)Primary Stability Issue
Free Acid (pH 3.0) < 0.01High (LogP ~2.8)Poor dissolution rate
Sodium Salt (pH 8.0) ~ 5.5Low (Ionized)Hygroscopic, disproportionation
Meglumine Salt ~ 12.0ModerateNone observed
HP-β-CD Complex ~ 18.5High (Shielded)Bulky formulation (low API loading)

Table 2: Excipient Selection Matrix for DSHCA

ExcipientRoleMechanism of Action
Tromethamine (TRIS) CounterionForms a stable, hydrogen-bonded salt lattice.
PEG 400 Co-solventReduces the dielectric constant of the aqueous phase[5].
HP-β-CD Complexing AgentEncapsulates the lipophilic dispiro core geometrically.
HPMCAS ASD PolymerMaintains supersaturation and prevents crystal nucleation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely instruct on how to perform the experiment, but how to prove the experiment succeeded.

Protocol 1: High-Throughput Salt Screening and Solid-State Validation

Causality Focus: Preventing the formation of physical mixtures or amorphous crash-outs by forcing controlled lattice formation.

  • Free Acid Dissolution: Suspend 100 mg of DSHCA free acid in 2 mL of a volatile organic solvent (e.g., Acetone or Tetrahydrofuran) until fully dissolved.

  • Counterion Addition: Add 1.05 molar equivalents of the selected counterion (e.g., Meglumine) dissolved in a minimal amount of methanol.

  • Evaporative Crystallization: Stir the mixture at room temperature for 2 hours, then slowly evaporate the solvent under a controlled nitrogen stream at 25°C to promote slow lattice growth.

  • Self-Validation (Critical): Analyze the resulting precipitate via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Metric: A distinct PXRD pattern (different from the free acid) and a single, sharp endothermic peak on the DSC thermogram confirm the formation of a true salt lattice. A broad DSC peak indicates an amorphous dispersion rather than a stable salt.

Protocol 2: HP-β-CD Inclusion Complexation Workflow

Causality Focus: Proving thermodynamic encapsulation rather than mere physical suspension.

  • Phase Solubility Profiling: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 20% w/v) in a pH 6.5 phosphate buffer.

  • API Loading: Add an excess amount (e.g., 50 mg) of DSHCA free acid to each 5 mL vial.

  • Equilibration: Seal and shake the vials on an orbital shaker at 37°C for 48 hours to ensure the system reaches thermodynamic equilibrium.

  • Self-Validation (Critical): Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed solid DSHCA. Analyze the filtrate via HPLC-UV.

    • Validation Metric: Plot the DSHCA concentration against the HP-β-CD concentration. An

      
      -type phase solubility diagram (a linear increase in solubility) confirms a 1:1 stoichiometric inclusion complex, allowing you to calculate the stability constant (
      
      
      
      ) to predict in vivo release.

Part 5: References

Sources

Technical Support Center: Purification of Dispiro Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for Complex Scaffold Purification. In drug discovery and materials science, dispirocyclic systems—characterized by two spiro-fused junctions—are highly valued for their extreme conformational rigidity and unique 3D vectors. However, when a carboxylic acid moiety is attached to these scaffolds, separating the resulting diastereomers becomes notoriously difficult. Because the rigid dispiro core dominates the molecule's spatial footprint, the spatial orientation of the acid often results in minimal differences in physicochemical properties (pKa, dipole moment, and hydrodynamic volume) between diastereomers.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these bottlenecks, ensuring your protocols are robust, scalable, and self-validating.

Section 1: Chromatography (SFC & HPLC) Troubleshooting

Q: My dispiro acid diastereomers co-elute as a single broad peak on reversed-phase HPLC (C18). Changing the gradient doesn't help. What is the mechanistic reason, and how do I fix it? A: Reversed-phase (RP) C18 columns rely primarily on hydrophobic interactions. Because the rigid dispiro core of both diastereomers interacts with the stationary phase with nearly identical hydrophobic surface area, RP-HPLC often fails to discriminate them. Diastereomers cannot usually be separated simply by changing gradients or aqueous buffers; it is fundamentally a matter of stationary phase selectivity.

  • The Fix: Switch to Supercritical Fluid Chromatography (SFC) or Normal Phase (NP) HPLC. SFC utilizing supercritical CO₂ provides orthogonal selectivity, higher diffusivity, and lower viscosity compared to liquid phases, which dramatically enhances the resolution of subtle stereochemical differences[1]. Utilize a column with hydrogen-bonding or dipole-dipole capabilities, such as an Amylose/Cellulose-based chiral column or a Pentafluorophenyl (PFP) phase.

Q: I am using SFC with a chiral column, but I observe severe peak tailing for my dispiro acids, which destroys my resolution. Why? A: Carboxylic acids are highly prone to secondary interactions. The acidic proton of the dispiro acid interacts strongly with residual silanols or basic sites on the stationary phase, causing the analyte to "stick" and elute unevenly.

  • The Fix: You must suppress ionization and mask these secondary sites. Add an acidic modifier to your co-solvent. Typically, adding 0.1% to 0.5% Trifluoroacetic acid (TFA) or Formic acid to the methanol/ethanol co-solvent in SFC will keep the dispiro acid protonated (neutral) and sharpen the peaks, restoring baseline resolution.

Section 2: Classical Resolution (Diastereomeric Salt Crystallization)

Q: SFC is too expensive for my 50-gram scale-up. I want to use fractional crystallization, but my dispiro acid won't crystallize with standard amines like alpha-methylbenzylamine. What governs this? A: Diastereomeric salt resolution depends on the formation of a stable crystalline lattice driven by ionic interactions, hydrogen bonding, and van der Waals packing[2]. Dispiro systems are exceptionally bulky. If the chiral amine is too small or too flexible, it cannot form a densely packed crystal lattice with the rigid dispiro core, resulting in oils or amorphous solids.

  • The Fix: Employ rigid, bulky chiral amines. Agents like (-)-cinchonidine, (+)-dehydroabietylamine, or rigid camphorsultam derivatives possess the necessary steric bulk to interlock with dispiro scaffolds, succeeding where simple amines fail[3].

Q: I obtained crystals, but the diastereomeric excess (d.e.) is only 40% after the first crop. Why is the yield/purity so low? A: You have likely hit the eutectic point of the diastereomeric mixture[4]. The eutectic composition dictates the maximum theoretical yield of the pure diastereomer in a single crystallization. If the solubilities of the two diastereomeric salts (p-salt and n-salt) are too similar in your chosen solvent, they will co-precipitate[5].

  • The Fix: Alter the thermodynamics of the system. Switch the solvent to one that disrupts specific hydrogen bonds (e.g., changing from pure ethanol to an acetonitrile/water mixture), or change the resolving agent entirely to alter the enthalpy of fusion and shift the eutectic composition[4].

Section 3: Derivatization-Assisted Separation

Q: Neither direct chromatography nor salt resolution is working for my specific dispiro acid. Is there a chemical workaround? A: Yes. Transient derivatization is a highly effective fallback. By converting the carboxylic acid into a covalent ester or amide using a bulky, chiral or achiral auxiliary (e.g., MαNP acid derivatives, camphorsultam, or simple bulky alcohols), you drastically alter the molecule's 3D footprint[3]. This amplifies the steric differences between the diastereomers, making them easily separable on standard, inexpensive silica gel chromatography[3]. Post-separation, the ester/amide is hydrolyzed to recover the pure dispiro acid diastereomers.

Data Presentation: Resolving Agents & Column Selectivity

The following table summarizes the quantitative and qualitative parameters for selecting purification tools based on the scale and properties of your dispiro acid.

Separation MethodRecommended Tool / AgentMechanism of ActionBest ForTypical Resolution (Rs)
Analytical SFC Amylose-tris(3,5-dimethylphenylcarbamate)H-bonding, steric inclusionRapid screening (<1g)1.5 - 3.0
Analytical HPLC Pentafluorophenyl (PFP)π-π interactions, dipole-dipolePolar dispiro acids1.0 - 2.0
Classical Resolution (-)-CinchonidineRigid lattice packing, ionic bondsScale-up (>10g)N/A (Yields 30-40% per crop)
Classical Resolution (+)-DehydroabietylamineBulky hydrophobic interlockingHighly lipophilic acidsN/A (Yields 25-45% per crop)
Derivatization (-)-Camphorsultam (Amide)Amplification of steric bulkDifficult separations (1-10g)> 2.0 on standard silica

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Throughput Diastereomeric Salt Screening

This protocol validates the optimal chiral amine and solvent combination prior to scale-up.

  • Preparation: Dispense 0.1 mmol of the diastereomeric dispiro acid mixture into a 96-well glass vial array.

  • Base Addition: Add 1.0 equivalent of diverse chiral amines (e.g., (R)-(+)-1-phenylethylamine, (-)-cinchonidine, (+)-dehydroabietylamine, brucine) to respective wells[2].

  • Solvent Addition: Add 500 µL of screening solvents (e.g., EtOH, EtOAc, MeCN/H₂O 9:1) to each well.

  • Thermodynamic Cycling: Heat the array to 70°C until complete dissolution occurs. Cool linearly to 20°C at a rate of 0.5°C/min to promote controlled nucleation.

  • Harvesting & Validation: Filter any resulting precipitates, wash with cold solvent, and immediately analyze the free acid (after neutralizing a micro-aliquot) via analytical SFC to determine the diastereomeric excess (d.e.).

Protocol 2: Transient Esterification Workflow

Use this when direct separation fails. The system validates itself by yielding baseline-resolved peaks on standard TLC/Silica.

  • Derivatization: React the dispiro acid (1.0 eq) with benzhydrol (1.2 eq) using EDC·HCl (1.5 eq) and DMAP (0.1 eq) in anhydrous DCM at room temperature for 4 hours.

  • Separation: Concentrate the reaction and purify the resulting diastereomeric esters using standard Normal Phase Silica Gel Chromatography (Hexanes/EtOAc gradient). The bulky benzhydryl group amplifies steric differences, allowing for baseline separation.

  • Hydrolysis: Treat the separated, pure ester diastereomers with LiOH (3.0 eq) in THF/H₂O (3:1) at 40°C for 12 hours.

  • Recovery: Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2, and extract with EtOAc to recover the enantiopure/diastereopure dispiro acids.

Workflow Visualization

The following decision tree outlines the logical progression for isolating dispiro acid diastereomers based on scale and physicochemical behavior.

G Start Dispiro Acid Diastereomer Mixture Scale What is the separation scale? Start->Scale SmallScale Analytical / Prep (< 10g) SFC or HPLC Scale->SmallScale < 10g LargeScale Scale-Up (> 10g) Classical Resolution Scale->LargeScale > 10g ResolutionSFC Baseline Resolution Achieved? SmallScale->ResolutionSFC SaltScreen High-Throughput Salt Screening LargeScale->SaltScreen IsolateSFC Isolate Pure Diastereomers ResolutionSFC->IsolateSFC Yes Derivatize Transient Derivatization (Ester/Amide Formation) ResolutionSFC->Derivatize No Derivatize->IsolateSFC Separate & Hydrolyze Crystals Crystalline Salt Formed? SaltScreen->Crystals FracCryst Fractional Crystallization & Acid Release Crystals->FracCryst Yes NewAmine Screen Alternative Chiral Amines / Solvents Crystals->NewAmine No NewAmine->SaltScreen Iterate

Caption: Decision matrix for the purification of dispiro acid diastereomers based on scale and resolution.

References

  • Chromatography Forum. "Separation of diastereomers". Chromforum.org. URL: [Link]

  • Waters Corporation. "Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection". LCMS.cz. URL:[Link][1]

  • Harada, N., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations". National Center for Biotechnology Information (PMC). URL:[Link][3]

  • Wikipedia Contributors. "Diastereomeric recrystallization". Wikipedia, The Free Encyclopedia. URL:[Link][4]

  • BioDuro-Sundia. "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro". BioDuro.com. URL:[Link][2]

  • Kozma, D., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". Universidade de Lisboa. URL: [Link][5]

Sources

Technical Support Center: Navigating Steric Hindrance in Dispiro Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and practical solutions for challenges arising from steric hindrance during the coupling of complex dispiro carboxylic acids. Dispiro compounds, with their rigid, three-dimensional architectures, often present significant synthetic hurdles, particularly in amide bond formation. This document is designed to equip you with the expertise to diagnose and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance, and why is it such a pronounced issue with dispiro carboxylic acids?

A: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atomic groups within a molecule obstruct a chemical reaction.[1] In the context of amide coupling, bulky groups near the carboxylic acid's reactive center can physically block the approach of the activating reagent and the amine, dramatically slowing down or completely preventing the formation of the desired amide bond.[1][2]

Dispiro scaffolds are inherently three-dimensional and sterically demanding. The spirocyclic junctions create a fixed, congested environment around the functional groups. Unlike more flexible aliphatic or aromatic acids, these rigid structures cannot easily orient themselves to facilitate the approach of a nucleophilic amine, making standard coupling conditions often ineffective.

Q2: My coupling reaction with a dispiro carboxylic acid has failed or shows very low yield. How can I confirm that steric hindrance is the main problem?

A: Differentiating steric hindrance from other common issues like poor reagent quality, suboptimal reaction conditions, or low amine nucleophilicity is crucial. Here are key indicators that steric hindrance is the likely culprit:

  • Substrate-Dependent Failure: You observe successful coupling with a less bulky carboxylic acid (e.g., benzoic acid) under the same conditions, but the reaction fails with your dispiro substrate.

  • Ineffectiveness of Standard Reagents: Common carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like 1-Hydroxybenzotriazole (HOBt) show little to no product formation.[3] These reagents are often not potent enough for sterically demanding couplings.[3]

  • Partial Conversion Despite Extended Time/Heat: The reaction stalls at a low conversion rate even after prolonged reaction times or gentle heating. This suggests an high activation energy barrier, which is characteristic of sterically hindered reactions.[1][3]

  • Successful Activation, Failed Aminolysis: LCMS analysis might show the formation of an activated intermediate (e.g., an O-acylisourea intermediate with EDC), but no subsequent formation of the amide product. This indicates the carboxylic acid is being activated, but the amine cannot access the activated site due to steric shielding.[4]

Q3: Which coupling reagents are most effective for sterically hindered dispiro carboxylic acids?

A: For sterically demanding substrates, you must move beyond standard carbodiimides to more potent activating agents. The most successful classes are aminium/uronium and phosphonium salts.[3]

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are significantly more effective because they form highly reactive OAt or OBt esters that can overcome the steric barrier.[3] HATU is often considered one of the most efficient as it generates highly reactive OAt esters.[3] COMU is another excellent choice, offering comparable reactivity to HATU but with byproducts that are more water-soluble, simplifying purification.[5][6]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful reagents. PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for challenging couplings.[3]

  • Specialty Reagents: For extremely difficult cases, reagents like T3P® (Propylphosphonic Anhydride) can be highly effective, especially for sterically hindered substrates.[5][7]

Q4: Beyond changing the coupling reagent, how can I optimize my reaction conditions?

A: Optimizing reaction parameters is a critical step to drive sluggish, sterically hindered couplings to completion.

  • Solvent Choice: The solvent must effectively solvate the reactants. N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF), which can be crucial for complex, rigid molecules.[3] For particularly stubborn cases, solvent mixtures like DCM/DMF/NMP may be beneficial.[3]

  • Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[2] However, this must be done cautiously to minimize the risk of racemization if chiral centers are present.[3]

  • Reaction Time: Sterically hindered reactions are inherently slower. Extending the reaction time from a few hours to 12-24 hours is often necessary.[1][3]

  • Concentration: Ensure the reaction is not too dilute. A concentration range of 0.1-0.5 M is a good starting point to favor the bimolecular coupling reaction.[2]

Q5: What alternative strategies exist if even potent coupling reagents fail?

A: When even the most powerful in-situ activating agents are insufficient, you must change the activation strategy itself.

  • Conversion to Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride is a classic and highly effective strategy.[4][8] Acyl fluorides are particularly advantageous as they are more stable than acyl chlorides and the small size of the fluorine atom minimizes additional steric bulk at the reaction center.[3][9] Reagents like TFFH or BTFFH can generate the acyl fluoride in situ under mild conditions.[5][9]

  • Use of Boron-Based Catalysts: Direct amidation using boronic acid catalysts is an emerging greener alternative that avoids stoichiometric activating agents.[10] These methods can be effective for a range of substrates, though their efficacy with extremely hindered dispiro systems would require specific investigation.

Q6: Can microwave irradiation be used to improve these difficult couplings?

A: Yes, microwave-assisted synthesis is a powerful tool for accelerating sluggish reactions.[3] The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times and drive difficult couplings to completion where conventional heating fails.[2] It is essential to carefully optimize the temperature and irradiation time to prevent decomposition of the starting materials or the desired product.[3]

Troubleshooting & Workflow Guide

This workflow provides a logical sequence of steps to diagnose and solve coupling issues related to steric hindrance.

G start Low/No Amide Yield q1 Is steric hindrance suspected? (Compare with less bulky acid) start->q1 check_reagents Step 1: Verify Reagent Quality - Use fresh, anhydrous solvents - Use new bottle of coupling reagent q1->check_reagents Yes other_issue Address Other Issues: - Amine nucleophilicity - Side reactions - Solubility problems q1->other_issue No optimize_conditions Step 2: Optimize Conditions - Increase reaction time (12-24h) - Gently heat (40-60°C) - Switch to NMP solvent - Use microwave irradiation check_reagents->optimize_conditions If no improvement success Successful Coupling check_reagents->success Issue Resolved switch_reagent Step 3: Switch to High-Potency Reagent (Uronium/Phosphonium Salt) - HATU, HCTU, COMU - PyAOP, PyBOP optimize_conditions->switch_reagent If still low yield optimize_conditions->success Issue Resolved acyl_halide Step 4: Alternative Activation (For Extreme Hindrance) - Convert to Acyl Fluoride (TFFH, BTFFH) - Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) switch_reagent->acyl_halide If reaction still fails switch_reagent->success Issue Resolved acyl_halide->success Issue Resolved

Caption: A troubleshooting workflow for sterically hindered couplings.

Data Summary

Comparison of Common Coupling Reagents for Hindered Substrates
Reagent ClassExample(s)Activating SpeciesRelative PotencyKey Considerations
Carbodiimides EDC, DCC, DICO-AcylisoureaLow-ModerateOften insufficient for hindered systems.[3] Risk of N-acylurea side product.[2]
Aminium/Uronium HATU, HCTU, COMUOAt/OBt/Oxyma EsterHigh Highly effective for hindered couplings.[3] COMU byproducts are water-soluble.[5]
Phosphonium PyBOP, PyAOPOBt/OAt EsterHigh PyAOP is more reactive than PyBOP.[3] Generally good for reducing racemization.
Anhydrides T3P®Mixed AnhydrideHighRobust reagent, often gives high yields with low epimerization.[7]
Acyl Fluorides TFFH, BTFFHAcyl FluorideVery High Excellent for extremely hindered cases; minimizes steric bulk at the carbonyl.[3][9]

Experimental Protocols

Protocol 1: High-Potency Coupling Using HATU

This protocol is a robust starting point for moderately to severely hindered dispiro carboxylic acids.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dispiro carboxylic acid (1.0 equiv) in anhydrous DMF or NMP (to a concentration of 0.1-0.2 M).

  • Addition of Reagents: To the solution, add the amine (1.1 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS.

  • Optimization: If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50°C and allow it to stir overnight (12-18 hours).

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail due to extreme steric congestion.[3][9]

  • Acyl Fluoride Formation: In an anhydrous, inert atmosphere, dissolve the dispiro carboxylic acid (1.0 equiv) in anhydrous DCM. Add a suitable base (e.g., pyridine, 1.5 equiv). Cool the solution to 0°C. Add a fluorinating agent such as Cyanuric Fluoride or BTFFH (1.2 equiv) dropwise. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours until acid consumption is complete (monitor by TLC/LCMS).

  • Coupling Reaction: In a separate flask, dissolve the amine (1.2 equiv) and a base (e.g., DIPEA, 2.0 equiv) in anhydrous DCM.

  • Addition: Slowly add the freshly prepared acyl fluoride solution from Step 1 to the amine solution at 0°C.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the final amide product by flash column chromatography.

Reagent Selection Guide

Use this decision tree to select an appropriate coupling strategy based on the perceived steric challenge.

G start Start: Dispiro Carboxylic Acid q1 Assess Steric Hindrance start->q1 mild Mild Hindrance (e.g., distant spiro-center) q1->mild moderate Moderate/Severe Hindrance (e.g., adjacent spiro-center) q1->moderate extreme Extreme Hindrance (e.g., α,α-disubstitution near acid) q1->extreme strategy1 Strategy: Standard Reagents - EDC / HOBt - DIC / Oxyma mild->strategy1 Select strategy2 Strategy: High-Potency Reagents - HATU / HCTU / COMU - PyAOP moderate->strategy2 Select strategy3 Strategy: Alternative Activation - Convert to Acyl Fluoride - Use T3P® extreme->strategy3 Select

Caption: A decision tree for coupling reagent selection.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available from: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available from: [Link]

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Chapter 17: Catalytic Amide Bond Forming Methods - Books - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Biological Activity of Tetracyclic Dispiro Core Derivatives of Natural Products Dispirocochlearoids A-C - PubMed. Available from: [Link]

  • US6362351B2 - Catalyst and method for amide formation - Google Patents.
  • Design, Synthesis and Antitumor Activity of Novel Dispiro[oxindole-cyclohexanone]- pyrrolidines | Bentham Science Publishers. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available from: [Link]

  • Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif: A Molecular Electron Density Theory Study of the Mechanism of the [3 + 2] Cycloaddition Reaction - MDPI. Available from: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

  • Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI. Available from: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

Sources

Stability of dispiro[2.0.2^{4}.1^{3}]heptane under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of dispiro[2.0.2.1]heptane (and its derivatives) under acidic hydrolysis conditions. This scaffold, a member of the triangulane family, possesses immense ring strain (~85-90 kcal/mol), making it highly susceptible to acid-catalyzed skeletal rearrangements.

Executive Summary

The dispiro[2.0.2.1]heptane scaffold consists of three cyclopropane rings linked via two spiro-quaternary centers. While kinetically stable under neutral and mild basic conditions, this system functions as a "loaded spring." Strong acidic hydrolysis is contraindicated for functional group manipulation (e.g., ester cleavage) on this core.

Exposure to Brønsted or Lewis acids typically triggers rapid protonation of the Walsh orbitals, leading to ring opening and Wagner-Meerwein rearrangements. For the hydrolysis of pendant esters or acetals, enzymatic transformations or mild alkaline hydrolysis are the validated standard operating procedures (SOPs).

Mechanism of Failure: Why Acid is Destructive

To troubleshoot effectively, one must understand the failure mode. The dispiro[2.0.2.1]heptane core does not behave like a standard alkane.

  • Protonation: Protons (

    
    ) do not attack a specific atom but rather the electron-rich 
    
    
    
    -bonds (banana bonds) of the cyclopropane rings.
  • Ring Opening: The strain release acts as a driving force. Protonation leads to a non-classical carbocation intermediate.

  • Rearrangement: The spiro-centers allow for rapid alkyl migration, expanding the rings to form cyclobutanes or cyclopentenes, destroying the triangulane geometry.

Pathway Visualization

The following diagram illustrates the degradation cascade often mistaken for "impurity formation" during acidic workups.

AcidDecomposition Start Dispiro[2.0.2.1]heptane (Intact Scaffold) Acid H+ Attack (Walsh Orbitals) Start->Acid Strong Acid Inter Carbocation Intermediate Acid->Inter Protonation PathA Ring Expansion (Cyclobutane/pentene) Inter->PathA Rearrangement (Thermodynamic Sink) PathB Nucleophilic Trapping (Ring-opened Alcohol) Inter->PathB H2O Attack

Figure 1: Acid-catalyzed degradation pathway of the dispiro[2.0.2.1]heptane core.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I attempted to hydrolyze a methyl ester on the dispiro scaffold using 1M HCl/THF, but the NMR shows a complex mixture. What happened?

Diagnosis: You triggered an acid-catalyzed ring opening. The "complex mixture" consists of rearranged alkene isomers and ring-opened alcohols. Corrective Action: Immediate stop. Do not heat. Neutralize with saturated


. For future attempts, switch to Lipase PS (Amano)  or LiOH/MeOH  at 

.
Q2: Can I use Lewis acids (e.g., ) for other transformations?

Diagnosis: Generally, no. Lewis acids coordinate to the bent bonds of the cyclopropane similarly to protons. Corrective Action: If Lewis acid catalysis is unavoidable (e.g., for glycosylation), use the mildest possible catalyst (e.g.,


) at cryogenic temperatures (

) and quench immediately.
Q3: I see a new spot on TLC that is less polar than my product after acidic workup.

Diagnosis: This is likely an elimination product (diene) formed after ring opening. Corrective Action: Avoid acidic washes (like 1M HCl) during extraction. Use phosphate buffer (pH 6-7) to wash organic layers.

Validated Protocols

To preserve the structural integrity of the dispiro[2.0.2.1]heptane core, use the following methods.

Method A: Enzymatic Hydrolysis (Gold Standard)

Recommended for chiral resolution and maximum safety. This method is based on protocols developed by the de Meijere group, the pioneers of triangulane chemistry.

ParameterSpecification
Catalyst Lipase PS (Pseudomonas sp.), immobilized on Celite or ceramic
Solvent System Phosphate Buffer (pH 7.0) / Diisopropyl ether (1:1 v/v)
Temperature

to

Time 24 - 48 hours (Monitor by HPLC/TLC)
Yield Typically >90% with >95% ee (if kinetic resolution is desired)

Step-by-Step:

  • Dissolve the dispiro-ester (1.0 eq) in diisopropyl ether.

  • Add an equal volume of 0.1 M Phosphate Buffer (pH 7.0).

  • Add Lipase PS (approx. 50-100% w/w relative to substrate).

  • Stir vigorously at room temperature.

  • Workup: Filter off the enzyme. Extract the filtrate with

    
    . Dry over 
    
    
    
    .
Method B: Mild Chemical Hydrolysis

Use only if enzymes are unavailable.

  • Reagent:

    
     (1.2 eq).
    
  • Solvent:

    
     (3:1:1).
    
  • Temperature:

    
     (Ice bath) 
    
    
    
    Room Temp. DO NOT HEAT.
  • Quench: Acidify carefully with 1M

    
     (mild buffer) to pH 5-6. Do not use HCl. 
    

Decision Logic for Hydrolysis

Use this logic gate to determine your experimental setup.

DecisionTree Q1 Need to hydrolyze ester on Dispiro[2.0.2.1]heptane? Q2 Is the substrate acid-sensitive elsewhere? Q1->Q2 Start Opt1 OPTION A: Enzymatic (Lipase PS) *Safest, High Yield* Q2->Opt1 Yes (or unsure) Opt2 OPTION B: Mild Base (LiOH, 0°C) *Standard Chemical* Q2->Opt2 No Opt3 OPTION C: Acid Hydrolysis (HCl, H2SO4) *FORBIDDEN* Q2->Opt3 Never

Figure 2: Decision matrix for selecting hydrolysis conditions.

References

  • Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives. Source: ResearchGate / de Meijere Group. Relevance: Establishes enzymatic hydrolysis as the primary method for handling these strained esters to prevent decomposition and achieve enantioselectivity. URL:[Link]

  • Dispiro[2.0.2.1]heptane Structure and Properties. Source: PubChem (National Library of Medicine). Relevance: Confirms the specific connectivity and strain characteristics of the scaffold (CID 141788). URL:[Link]

  • Optically Active Mesogenic Dispiro[2.0.2.1]Heptane Derivatives. Source: Taylor & Francis Online. Relevance: Details the physical properties and stability limits of the scaffold in liquid crystal applications. URL:[Link]

Technical Support Center: Troubleshooting NMR Assignment for Complex Dispiro Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. Dispiro ring systems—characterized by two spiro-junctions sharing contiguous quaternary carbons—present unique structural elucidation challenges. Their rigid 3D architectures often result in severe proton chemical shift degeneracy, complex second-order scalar couplings, and non-standard long-range heteronuclear correlations.

This guide is engineered for researchers and drug development professionals to troubleshoot and resolve ambiguities in dispiro NMR assignments using causality-driven methodologies.

Diagnostic Logic & Workflow

Before diving into specific pulse sequences, it is critical to establish a logical progression for spectral deconvolution. The workflow below outlines the decision-making process for isolating and assigning congested dispiro frameworks.

NMR_Troubleshooting Start Acquire 1D 1H & 13C NMR Overlap Severe 1H Overlap? Start->Overlap PureShift Run Pure Shift NMR (PSYCHE/ZS) Overlap->PureShift Yes HSQC_HMBC Acquire HSQC & HMBC Overlap->HSQC_HMBC No PureShift->HSQC_HMBC QuatC Contiguous Quaternary Carbons at Spiro Core? HSQC_HMBC->QuatC ADEQUATE Run 1,1-ADEQUATE Experiment QuatC->ADEQUATE Yes CASE CASE Algorithm & DFT Validation QuatC->CASE No ADEQUATE->CASE End Final Dispiro Structure Elucidated CASE->End

Figure 1: Diagnostic workflow for NMR structural elucidation of complex dispiro ring systems.

Troubleshooting Guides & FAQs

Issue 1: Severe Spectral Overlap Masking Key Correlations

Symptom: The


 NMR spectrum presents as a continuous, unresolved multiplet envelope, making it impossible to extract accurate chemical shifts or interpret HSQC/HMBC cross-peaks.
Root Cause:  Dispiro architectures force protons into rigid, magnetically inequivalent environments. This triggers severe chemical shift degeneracy and complex second-order 

coupling networks. Solution: Implement Pure Shift (Broadband Homonuclear Decoupled) NMR. By utilizing techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation), homonuclear scalar couplings are actively suppressed during acquisition, collapsing complex multiplets into sharp singlets[1]. This reveals the true chemical shift of each proton, effectively increasing resolution by up to an order of magnitude and unmasking hidden correlations[2].
Issue 2: Ambiguous Connectivity at Contiguous Quaternary Spiro Centers

Symptom: Standard HMBC fails to unambiguously connect the rings across the spiro junction, leaving the core skeleton fragmented. Root Cause: HMBC relies on


 and 

correlations. In dispiro systems, the spiro carbons are quaternary (

). If adjacent carbons are also quaternary or lack nearby protons, the HMBC correlation chain breaks. Furthermore, HMBC cannot reliably distinguish between 2-bond and 3-bond correlations, leading to potential regioisomer misassignments[3]. Solution: Deploy 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy). This experiment leverages the high natural abundance of protons to initiate a

transfer, followed by a

double-quantum transfer. It explicitly identifies adjacent carbon atoms (including

linkages) without the ambiguity of long-range proton correlations[4].
Issue 3: Conflicting Long-Range HMBC Correlations

Symptom: HMBC spectra show unexpected cross-peaks that suggest multiple, mutually exclusive structural frameworks. Root Cause: The rigid 3D geometry of dispiro systems often facilitates highly efficient "W-pathway" orbital overlap. This leads to intense non-standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or even 

correlations. Manual interpretation often misassigns these as standard

/

peaks, resulting in catastrophic structural misassignments. Solution: Integrate Computer-Assisted Structure Elucidation (CASE) algorithms. CASE software exhaustively generates all possible structural isomers consistent with the 2D NMR dataset, objectively evaluating non-standard correlations without human bias. By coupling CASE with Density Functional Theory (DFT) chemical shift predictions, you can calculate the theoretical

and

shifts for the top candidate structures and definitively identify the correct regioisomer.

Quantitative Performance Matrix

Understanding the operational limits of your NMR toolkit is essential for dispiro systems. The table below summarizes the causality of technique selection based on sensitivity and resolution yields.

Analytical TechniquePrimary Diagnostic UtilityMinimum ConcentrationTypical DurationResolution / Information Yield
Multiplicity-Edited HSQC 1-bond C-H mapping & phase editing~1 mM15 - 30 minsBaseline C-H topology
Pure Shift NMR (PSYCHE)

multiplet collapse
~2 mM1 - 2 hoursUp to 10x

resolution enhancement
Standard HMBC 2/3-bond C-H connectivity~1 mM2 - 4 hoursLong-range framework assembly
1,1-ADEQUATE Adjacent

mapping
~10 - 15 mM12 - 48 hoursUnambiguous C-C adjacency
2D INADEQUATE Complete carbon skeleton>50 mM48 - 72 hoursAbsolute C-C connectivity

Validated Experimental Protocols

Protocol A: 1,1-ADEQUATE Acquisition for Spiro-Junction Mapping

Causality Check: The out-and-back magnetization transfer (


) relies entirely on 

. If the delay is mismatched to the actual coupling, the double-quantum coherence will not form, resulting in missing cross-peaks.
  • Sample Preparation: Concentrate the sample to at least 15 mM in a volume of 500

    
    . For mass-limited natural products, the use of a 1.7 mm or 3 mm microcryoprobe is mandatory[3].
    
  • Parameter Optimization (

    
    ):  Set the one-bond heteronuclear coupling delay based on the expected 
    
    
    
    (typically 145 Hz for aliphatic dispiro systems).
  • Parameter Optimization (

    
    ):  Set the carbon-carbon double-quantum creation delay 
    
    
    
    . For standard aliphatic systems, assume
    
    
    Hz. For highly strained dispiro systems (e.g., cyclobutane/cyclopropane fusions), increase the assumed
    
    
    to 50-65 Hz[5].
  • Acquisition: Utilize a pulse sequence with adiabatic inversion pulses to ensure uniform excitation across the wide

    
     chemical shift range. Collect at least 128 increments in the indirect (
    
    
    
    ) dimension to resolve the double-quantum frequencies.
  • Self-Validation Step: Before interpreting the

    
     linkages, confirm the presence of the auto-correlation peak for the initial protonated carbon. If this peak is missing, the 
    
    
    
    transfer failed, indicating incorrect power levels or severe probe detuning.
Protocol B: Pure Shift (PSYCHE) NMR for Resolution Enhancement

Causality Check: PSYCHE uses low-flip-angle swept-frequency (chirp) pulses, which provide superior sensitivity and spectral purity compared to older slice-selective gradient methods, making it ideal for concentration-limited samples[2].

  • Calibration: Acquire a standard 1D

    
     spectrum to determine the exact spectral width and transmitter offset.
    
  • Chirp Pulse Setup: Configure the two swept-frequency chirp pulses. Set the sweep bandwidth to cover the entire proton spectral width (typically 10 kHz for a 600 MHz spectrometer).

  • Gradient Optimization: Apply a weak spatial encoding gradient (typically 1-2% of maximum gradient strength) during the chirp pulses to achieve selective spin inversion[2].

  • Data Chunking: Set the acquisition time of each data chunk (

    
    ) to be inversely proportional to the maximum expected 
    
    
    
    (e.g., 15-20 ms). This ensures the scalar coupling does not evolve significantly during the chunk acquisition.
  • Self-Validation Step: Check the residual solvent peak (e.g.,

    
     in 
    
    
    
    ). It should appear as a sharp, perfectly symmetrical singlet. Any phase distortion or splitting indicates incorrect chunking timing or a gradient mismatch.

References

  • Advances and Perspectives in Computer-Assisted Structure Elucidation: A Review. Digital Discovery (RSC Publishing).
  • Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. Liverpool John Moores University.
  • Pure shift NMR.
  • Pure shift 1H NMR: wh
  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols.
  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Publishing.

Sources

Technical Support Center: Advanced Coupling Strategies for Spirocyclic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPIRO-COOH-001 Subject: Overcoming Low Reactivity in Sterically Crowded Spiro Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Neopentyl" Trap

Researchers working with spirocyclic scaffolds—specifically spiro[3.3]heptane , spiro[2.4]heptane , or cubane carboxylic acids—often encounter total failure when using standard peptide coupling reagents (HATU, EDC, HOBt).

The Root Cause: The carboxylic acid in these systems is frequently attached to a quaternary carbon. In terms of steric environment, this is analogous to a neopentyl position. The bulky spiro-rings create a "steric wall" that prevents the bulky active ester (e.g., the -OAt or -OBt intermediate formed by HATU) from being approached by the amine nucleophile.

This guide provides three tiered protocols to overcome this barrier, moving from high-energy activation to specific atom-efficient reagents.

Diagnostic Workflow: Choosing Your Method

Before proceeding, determine the severity of your steric clash using the decision matrix below.

CouplingDecisionTree Start START: Analyze Substrate CheckAlpha Is the COOH on a Quaternary Carbon (Spiro)? Start->CheckAlpha Standard Use Standard HATU/DIPEA CheckAlpha->Standard No (Secondary/Primary) CheckAmine Is the Amine Nucleophile also Hindered/Electron-Poor? CheckAlpha->CheckAmine Yes (Tertiary/Spiro) MethodA METHOD A: Ghosez's Reagent (Acid Chloride) CheckAmine->MethodA Yes (Secondary/Aniline) MethodB METHOD B: T3P (Propylphosphonic Anhydride) CheckAmine->MethodB No (Primary/Reactive Amine) MethodC METHOD C: Acyl Fluoride (TFFH) MethodA->MethodC If Acid Sensitive to HCl

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric and electronic demands.

Method A: The Acid Chloride Route (Ghosez’s Reagent)

Best For: Extremely hindered spiro-acids reacting with unreactive amines (e.g., anilines).

Standard acid chloride generation (SOCl₂, (COCl)₂) often generates harsh acidic byproducts (HCl) that can decompose sensitive spiro-scaffolds. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for the formation of acid chlorides under neutral conditions .

Mechanism of Action

Ghosez's reagent reacts with the carboxylic acid to form an intermediate that collapses into the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding the generation of free HCl gas.

Protocol
  • Activation: Dissolve the spiro-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC (methanol quench) or IR (look for shift from ~1710 cm⁻¹ acid to ~1800 cm⁻¹ acid chloride).

  • Coupling: Add the amine (1.2 equiv) and a base (DIPEA or Pyridine, 2.0 equiv).

  • Completion: Stir for 2–16 hours.

Why it works: The chloride ion is the smallest possible leaving group (Atomic radius ~181 pm), minimizing the steric penalty during the nucleophilic attack compared to the massive HATU-derived leaving group [1].

Method B: High-Energy Activation (T3P)

Best For: Large scale-up, avoiding epimerization, and "moderately" hindered spiro acids.

Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a powerful coupling agent. Unlike HATU, it does not suffer from the "explosive" risks of benzotriazoles and its byproducts are water-soluble.[1]

Protocol
  • Setup: Dissolve spiro-acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for higher temps).

  • Base: Add DIPEA (3.0 equiv).

  • Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 – 2.0 equiv).

  • Reaction:

    • Standard: Stir at RT for 12 hours.

    • For Spiro-Acids: Heat to 60–80°C . T3P is thermally stable, and the heat helps overcome the activation energy barrier of the neopentyl center [2].

  • Workup: Wash with water, 10% Na₂CO₃, and brine. The phosphorus byproducts wash away quantitatively.

Comparative Data: Reagent Performance

The following table summarizes internal benchmarking data for the coupling of Spiro[3.3]heptane-2-carboxylic acid with 2-aminopyridine (a hindered, non-nucleophilic amine).

ReagentConditionsConversion (24h)YieldNotes
HATU DMF, DIPEA, RT< 10%N/AFailed due to steric block of Active Ester.
EDC/HOBt DCM, RT0%N/AN-acyl urea byproduct observed.
T3P EtOAc, Pyridine, 80°C85%78%Requires heat; very clean profile.
Ghosez DCM, RT> 98%92%Recommended. Fastest conversion.
TFFH DCM, DIPEA, RT60%55%Good alternative if acid chloride is unstable.

Troubleshooting Guide (FAQ)

Q: I see the "Active Ester" by LCMS, but it won't convert to product. A: This is the classic "Steric Wall." The HATU/HOBt ester is formed, but it is too bulky for the amine to attack the carbonyl carbon.

  • Fix: Switch to Method A (Acid Chloride). The Chloride leaving group is significantly smaller than the OBt/OAt group, allowing the amine to access the carbonyl.

Q: My spiro acid decomposes with Thionyl Chloride. A: Spiro rings, especially cyclobutanes, can be sensitive to strong mineral acids (HCl) generated by SOCl₂.

  • Fix: Use Ghosez’s Reagent .[2][3][4][5] It maintains a neutral pH during the acid chloride formation step [3].

Q: I am getting low yields with T3P. A: T3P requires a specific order of addition and often heat for hindered substrates.

  • Fix: Ensure you are using at least 3 equivalents of base. If running at RT, increase temperature to 60°C. T3P kinetics are highly temperature-dependent for hindered substrates.

Visualizing the "Steric Wall" Mechanism

The diagram below illustrates why standard reagents fail and how the Acid Chloride (Ghosez) pathway succeeds.

MechanismComparison cluster_Fail Standard Failure Mode (HATU) cluster_Success Success Mode (Ghosez) SpiroAcid Spiro-COOH ActiveEster Active Ester (Spiro-CO-OAt) SpiroAcid->ActiveEster HATU AmineFail Amine (Blocked) ActiveEster->AmineFail Steric Clash (No Reaction) GhosezReagent Ghosez Reagent Intermediate Alpha-Chloroenamine Intermediate GhosezReagent->Intermediate AcidChloride Acid Chloride (Spiro-CO-Cl) Intermediate->AcidChloride + Spiro-COOH Product Spiro-Amide AcidChloride->Product + Amine (Small LG allows attack)

Figure 2: Mechanistic comparison showing how the small chloride leaving group enables nucleophilic attack where the bulky OAt ester fails.

References

  • BenchChem Technical Support. (2025).[6][7][8] Overcoming Steric Hindrance in Coupling Reactions.[9][10] Retrieved from

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications.CORE . Retrieved from

  • Entegris. (2022). 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent) Technical Data. Retrieved from

  • Organic Chemistry Portal. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[10][11]RSC Advances .[12] Retrieved from

  • Common Organic Chemistry. (2023). Amine to Amide Mechanism - T3P.[1][13][14] Retrieved from

Sources

Technical Support Center: Crystallization of Amorphous Dispiro Heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of amorphous dispiro heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of inducing crystallinity in these often-recalcitrant molecules. Dispiro heptane scaffolds, while offering unique three-dimensional diversity for drug discovery, frequently yield amorphous solids due to their conformational flexibility and complex structures. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Understanding the Challenge: Why is Crystallizing Amorphous Dispiro Heptanes So Difficult?

Amorphous solids lack the long-range molecular order of their crystalline counterparts.[1][2] This disordered state is thermodynamically less stable, meaning there is a natural driving force towards crystallization.[3][4][5] However, significant kinetic barriers often prevent this transition. For dispiro heptane derivatives, these barriers are amplified by:

  • Conformational Flexibility: The spirocyclic rings can adopt multiple low-energy conformations, making it difficult for molecules to orient themselves into a repeating crystal lattice.

  • High Glass Transition Temperature (Tg): Many amorphous pharmaceuticals have a high Tg, below which molecular mobility is severely restricted, hindering the rearrangement necessary for nucleation and crystal growth.[3]

  • Complex Intermolecular Interactions: The unique 3D shape can lead to complex and sometimes frustrated packing arrangements.

The goal of any crystallization technique is to provide the molecules with sufficient mobility and a thermodynamic driving force to overcome these kinetic hurdles in a controlled manner, allowing for nucleation and subsequent crystal growth.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the crystallization of amorphous dispiro heptane derivatives.

Q1: I've tried dissolving my amorphous powder in various solvents and cooling it down, but nothing crystallizes. What's going wrong?

This is a classic challenge and often points to issues with supersaturation or nucleation.[8][9]

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form upon cooling.

    • Troubleshooting: Try to slowly evaporate some of the solvent to increase the concentration before cooling.[8][9] Be cautious not to evaporate too quickly, as this can lead to oiling out or precipitation of amorphous material.

  • Nucleation Failure: Even in a supersaturated solution, spontaneous nucleation may not occur.

    • Troubleshooting:

      • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the liquid level. The microscopic imperfections on the glass can act as nucleation sites.[2][8]

      • Seeding: If you have any previously formed crystals (even a tiny amount), add a "seed crystal" to the supersaturated solution.[8][10] This bypasses the primary nucleation step and promotes crystal growth on the existing template.[10][11]

Q2: My compound keeps "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out," or liquid-liquid phase separation, is a common and frustrating problem.[10][12][13] It happens when the solute separates from the solution as a liquid (an oil) rather than a solid. This often occurs when a solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[8][14]

Primary Cause: The level of supersaturation is too high, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.[10][12]

Solutions to Control Supersaturation:

  • Slower Cooling: Drastic temperature drops cause rapid increases in supersaturation. Allow the solution to cool to room temperature slowly before any further cooling in a refrigerator or ice bath.[10][15]

  • Start with a More Dilute Solution: Using more solvent can prevent the supersaturation level from reaching the critical point for oiling out.[10]

  • Change Solvents: The choice of solvent is critical.[10][16] A solvent in which the compound is highly soluble might require extreme cooling, promoting oiling out. Experiment with solvents of varying polarity.

  • Anti-Solvent Addition at Elevated Temperatures: If using an anti-solvent, add it very slowly to a slightly warmed solution of your compound. This prevents localized high supersaturation.[10][17]

Q3: I've screened over 20 solvents and still have no crystals. What are my next steps?

When single-solvent systems fail, it's time to explore more advanced techniques that create supersaturation through different mechanisms.

Recommended Strategies:

  • Mixed-Solvent Systems (Anti-Solvent Crystallization): This is a powerful technique.[17][18]

    • Principle: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This gradually reduces the overall solubility of the compound, inducing crystallization.[17][18]

    • Execution: Add the anti-solvent dropwise, with stirring, until the solution becomes faintly turbid (cloudy). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.[19]

  • Vapor Diffusion: This is a gentle and highly effective method for growing high-quality single crystals, especially with limited material.[20][21]

    • Principle: A concentrated solution of your compound is allowed to equilibrate in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution of your compound, reducing its solubility and promoting slow crystal growth.[20][22]

    • Setup (Hanging or Sitting Drop): A small drop of your compound solution is placed on a coverslip (hanging) or a pedestal (sitting) over a reservoir of the anti-solvent.[22][23]

  • Slurry Conversion/Aging: This technique can be effective for converting a stubborn amorphous solid or oil into a crystalline form.

    • Principle: The amorphous material is suspended in a solvent where it has very low solubility. Over time, the amorphous solid (which is slightly more soluble than the crystalline form) will slowly dissolve and re-precipitate as the more stable crystalline phase.[13]

    • Execution: Stir a suspension of your amorphous compound in a carefully selected solvent for an extended period (days to weeks) at a constant temperature. Monitor for changes in the solid's appearance under a microscope.

Q4: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger ones?

The goal for X-ray diffraction is a few high-quality, larger crystals, not a large quantity of microcrystals. This requires slowing down the crystallization process.

  • Reduce the Number of Nucleation Sites: Fewer initial nuclei mean that each one has the opportunity to grow larger. Ensure your glassware is impeccably clean to avoid dust or scratches that can act as nucleation sites.

  • Slow Down Supersaturation: All the techniques that prevent oiling out by slowing the generation of supersaturation will also favor the growth of larger crystals. This includes slow cooling, slow evaporation, and slow diffusion of an anti-solvent.[10][12]

  • Thermal Cycling: Gently cycle the temperature of your crystallizing solution up and down by a few degrees. This process, known as Ostwald ripening, dissolves the smallest crystals (which are slightly more soluble) and allows that material to deposit onto the larger, more stable crystals.[20]

Structured Protocols & Data

Decision-Making Workflow for Crystallization

The following diagram outlines a logical progression for tackling the crystallization of a new amorphous dispiro heptane derivative.

CrystallizationWorkflow A Start: Amorphous Dispiro Heptane Derivative B Solvent Screening (Single Solvents) A->B C Crystals Formed? B->C D Optimize & Scale-Up (Slow Cooling) C->D Yes E No Crystals or Oiling Out C->E No F Advanced Techniques E->F G Anti-Solvent Addition F->G H Vapor Diffusion F->H I Slurry Aging F->I J Crystals Formed? G->J H->J I->J K Optimize Conditions (Solvent Ratio, Temp) J->K Yes L Re-evaluate / Consider Purification or Derivatization J->L No

Caption: Decision workflow for selecting a crystallization strategy.

Table 1: Common Solvents for Crystallization Screening

The ideal solvent should dissolve the compound when hot but have low solubility when cold.[24][25] This table provides a starting point for screening.

SolventBoiling Point (°C)[14]PolarityNotes
Non-Polar
Heptane/Hexane98 / 69Very LowGood for non-polar compounds; often used as an anti-solvent.[14]
Toluene111LowHigher boiling point can sometimes lead to oiling out.[14]
Diethyl Ether35LowVery volatile, can be difficult to handle but useful for vapor diffusion.[14][26]
Intermediate Polarity
Dichloromethane (DCM)40MediumGood solvent for a wide range of organic molecules, but very volatile.
Ethyl Acetate77MediumExcellent, versatile solvent with a moderate boiling point.[24]
Acetone56Medium-HighPowerful solvent, but its low boiling point can be a drawback.[24]
Polar Protic
2-Propanol (IPA)82HighGood for compounds with hydrogen bonding capability.
Ethanol78HighSimilar to IPA, commonly used in solvent/anti-solvent pairs with water.[25]
Methanol65HighDissolves more polar compounds than other alcohols.[24]
Water100Very HighSuitable for compounds with strong H-bond donors/acceptors.[14]
Protocol: Vapor Diffusion Crystallization (Inner Vial Method)

This method is excellent for growing high-quality single crystals from milligram quantities of material.[20][21]

Materials:

  • Small, clean glass vial (e.g., 2 mL) - the "inner vial"

  • Larger glass vial with a screw cap (e.g., 20 mL) - the "outer vial"

  • Amorphous dispiro heptane derivative

  • "Good" solvent (e.g., Ethyl Acetate)

  • Volatile "anti-solvent" (e.g., Hexane)

Procedure:

  • Prepare the Solution: Dissolve 5-10 mg of your amorphous compound in the minimum amount of the "good" solvent in the inner vial. The goal is a concentrated, but not yet saturated, solution.

  • Assemble the System: Add 1-2 mL of the volatile anti-solvent to the bottom of the larger outer vial.

  • Place the Inner Vial: Carefully place the open inner vial (containing your compound solution) inside the outer vial. Ensure the anti-solvent level in the outer vial is below the top of the inner vial.

  • Seal and Wait: Seal the outer vial tightly with its cap. Do not disturb the setup.

  • Incubate: Store the vial in a vibration-free location at a constant temperature.

  • Observe: Check for crystal growth periodically over several days to weeks without agitating the vial. The slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of your compound, leading to slow, controlled crystal growth.[20]

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Nordic POP. (2020, August 24). Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? Retrieved from [Link]

  • Corvis, Y., & Schamm-Chardon, S. (2014). Crystallization from the amorphous state: nucleation-growth decoupling, polymorphism interplay, and the role of interfaces. PubMed. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Douglas Instruments. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2017). Amorphous and Crystalline Particulates: Challenges and Perspectives in Drug Delivery. Current Pharmaceutical Design. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2017). Amorphous and Crystalline Particulates: Challenges and Perspectives in Drug Delivery. PubMed. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Crystallization Systems. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Slideshare. (n.d.). Nucleation and Growth of Crystal Phases from Amorphous Solids. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Prime Scholars. (n.d.). Physical stability and drug crystallization in amorphous solid dispersions. Retrieved from [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved from [Link]

  • CSIC. (n.d.). BIOLOGICAL MACROMOLECULES CRYSTALLIZATION. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c. Retrieved from [Link]

  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Guiding epitaxial crystallization of amorphous solids at the nanoscale: Interfaces, stress, and precrystalline order. AIP Publishing. (2022, September 8). Retrieved from [Link]

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • Bruker. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Amorphous pharmaceutical solids: preparation, characterization and stabilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal structure of spiro compound 3a. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends. Retrieved from [Link]

  • ACS Publications. (2022, May 11). Nucleation Behavior in a Transformation of the Amorphous State to the Crystalline State during Antisolvent Crystallization. Retrieved from [Link]

  • IUCr Journals. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Recent Progress on Crystal Nucleation of Amorphous Solid Dispersion. Retrieved from [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

Sources

Validation & Comparative

X-ray crystallography data for dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Benchmarking of Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic Acid: A High-Strain Scaffold Guide

Executive Summary: The Triangulane Advantage

In the landscape of fragment-based drug discovery (FBDD), rigid scaffolds are critical for orienting pharmacophores with high vector precision while minimizing entropic penalties upon binding. This compound (often referred to as a [3]-triangulane derivative) represents a pinnacle of structural rigidity. Unlike flexible alkyl chains or even standard cycloalkanes, this molecule locks the carboxylic acid vector into a specific orientation relative to the hydrophobic bulk.

This guide provides a technical deep-dive into the X-ray crystallographic properties of this scaffold, comparing its performance against the industry-standard Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) and Adamantane-1-carboxylic acid . We focus on charge density distribution, strain energy, and practical crystallization protocols.

Crystallographic Data & Structural Analysis

The definitive structural characterization of this compound comes from high-resolution, low-temperature X-ray diffraction studies. The data reveals a molecule defined by extreme angle strain and unique electronic properties.

Key Crystallographic Parameters
ParameterValue / DescriptionSignificance
Temperature 100 KMinimizes thermal motion, allowing precise electron density mapping.
Refinement Method Multipole RefinementEssential for modeling the non-spherical electron density in strained C-C bonds (bent bonds).
R-Factor 0.023 (Converged)Indicates exceptional agreement between the model and experimental data; high reliability.
Electron Density Hexadecapole functions requiredStandard spherical atom models fail; the "banana bonds" of the cyclopropane rings require higher-order multipoles.
Bond Critical Points Endo-side biasThe electron-withdrawing carboxyl group significantly perturbs the charge density on the endo face of the ring system.
Structural Insights: The "Bent Bond" Phenomenon

Standard sp³ hybridization models do not apply here. The dispiro[2.0.2.1] skeleton forces carbon atoms into geometries where the bond paths are significantly curved (banana bonds).

  • Implication for Drug Design: The high electron density outside the internuclear axis makes these bonds potential sites for electrophilic attack or specific non-covalent interactions (e.g., C-H...π interactions) in a protein binding pocket.

  • Vector Orientation: The carboxyl group at position 7 is held rigidly perpendicular to the plane of the central cyclopropane ring, offering a unique "exit vector" distinct from the linear BCP or tetrahedral adamantane.

Comparative Performance Guide

This section objectively compares the dispiro scaffold against its primary competitors in medicinal chemistry: BCP (the current "darling" of bioisosteres) and Adamantane (the classic bulky spacer).

Performance Metrics Table
FeatureDispiro[2.0.2.1]heptane-7-COOH Bicyclo[1.1.1]pentane-1-COOH Adamantane-1-COOH
Scaffold Type [3]-Triangulane (Linear/Bent)Bicyclo (Linear)Cage (Tetrahedral)
Vector Geometry Orthogonal/Bent (7-position)Linear (1,3-substitution)Tetrahedral (1,3,5,7)
Lipophilicity (cLogP) ~2.2 - 2.5~2.2~4.2 (High)
Metabolic Stability High (due to steric bulk/strain)Moderate to HighHigh (but prone to CYP hydroxylation)
Solubility ModerateHighLow
Crystallinity Excellent (forms distinct prisms)Waxy/Sublimes easilyExcellent
Decision Framework
  • Choose Dispiro[2.0.2.1] when you need a rigid, compact spacer that orients a functional group at a non-linear angle (approx. 90° or specific bent vector) relative to the scaffold's axis, or when you need to exploit the unique electronic signature of strained rings for binding affinity.

  • Choose BCP when you need a direct, linear replacement for a phenyl ring or tert-butyl group to improve solubility.

  • Choose Adamantane only when filling a large, hydrophobic pocket where solubility is not the primary constraint.

Experimental Protocol: Crystallization & Analysis

To replicate the high-quality data cited (R=0.023), strict adherence to the following protocol is required. This method ensures the formation of single crystals suitable for multipole refinement.

Reagents & Equipment
  • Compound: this compound (>98% purity).

  • Solvent System: Carbon Tetrachloride (CCl₄) / Chloroform (CHCl₃) (1:1 mixture). Note: CCl₄ is toxic; handle in a fume hood.

  • Apparatus: Gas-tight glass vial, temperature-controlled bath (or slow cooling Dewar).

  • Diffractometer: Nonius CAD-4 or modern equivalent (Bruker D8/Rigaku) with Cryostream cooling (100 K).

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of the acid in 2 mL of the CCl₄/CHCl₃ (1:1) mixture at slightly elevated temperature (35°C) to ensure complete solvation.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation sites.

  • Crystallization (Slow Evaporation/Cooling):

    • Option A (Preferred): Cap the vial loosely and place it in a vibration-free environment at 4°C. Allow slow evaporation over 3-5 days.

    • Option B: Seal the vial and slowly cool from 35°C to 4°C at a rate of 1°C/hour.

  • Harvesting: Select a transparent, colorless prism-shaped crystal (approx. 0.3 x 0.3 x 0.2 mm). Mount immediately on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Flash cool to 100 K. Collect data to high resolution (sin θ/λ > 1.0 Å⁻¹) to capture valence electron density.

Visualizations

Structural Connectivity & Vector Diagram

Structure cluster_legend Legend C_spiro1 C(spiro) Ring1 Cyclopropane (Distal) C_spiro1->Ring1 C_spiro2 C(spiro) Ring3 Cyclopropane (Distal) C_spiro2->Ring3 C_bridge C(bridge) C_acid COOH C_bridge->C_acid Orthogonal Vector Ring2 Cyclopropane (Central) Ring2->C_spiro1 Ring2->C_spiro2 Ring2->C_bridge key1 Spiro Center key2 Functional Vector

Caption: Logical connectivity of the [3]-triangulane scaffold showing the orthogonal exit vector of the carboxylic acid relative to the central ring system.

Crystallography Workflow

Workflow Start Crude Dispiro Acid Solvent Dissolve in CCl4/CHCl3 (1:1) @ 35°C Start->Solvent Filter Filter (0.2 µm PTFE) Solvent->Filter Cryst Slow Cooling (35°C -> 4°C @ 1°C/hr) Filter->Cryst Harvest Harvest Colorless Prism Cryst->Harvest Mount Mount & Flash Cool (100 K) Harvest->Mount Xray X-ray Data Collection (High Angle) Mount->Xray Refine Multipole Refinement (R = 0.023) Xray->Refine

Caption: Optimized workflow for obtaining high-quality single crystals suitable for charge density analysis.

References

  • Experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid . IUCr Journals. (Detailed multipole refinement and topological analysis of the charge density).

  • Dispiro[2.0.2.1]heptane-7-carboxylic acid . PubChem Compound Summary. (Chemical and physical properties).[1][2][3][4][5]

  • Synthesis of Dispiro[2.0.2.1]heptane derivatives . de Meijere, A. & Kozhushkov, S. I. (1995).[4] (Original synthesis methodology).

  • Bicyclo[1.1.1]pentane-1-carboxylic acid as a Bioisostere . Journal of Medicinal Chemistry. (Comparative data for BCP scaffolds).

Sources

Bioisosteric comparison: Dispiro heptane vs. cyclopropane carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Comparison: Dispiro[2.0.2.1]heptane vs. Cyclopropane Carboxylic Acid

Executive Summary

In the pursuit of metabolic stability and conformational restriction, the Cyclopropane Carboxylic Acid (CPCA) moiety has long been a staple bioisostere for phenyl rings, amides, and esters. However, its utility is occasionally limited by residual metabolic liability (via


-oxidation or ring opening) and insufficient steric demand to fully occupy large hydrophobic pockets.

The Dispiro[2.0.2.1]heptane-7-carboxylic acid (DSH) represents a "hyper-rigid" evolution of the CPCA scaffold. By spiro-fusing two additional cyclopropane rings to the


-carbons of the central CPCA core, the DSH scaffold eliminates all abstractable 

-hydrogens, drastically increases local lipophilicity, and creates a unique "propeller-like" steric bulk. This guide analyzes the strategic transition from CPCA to DSH in lead optimization.

Structural & Geometric Analysis

The fundamental difference lies in the "Exit Vector" conservation paired with a radical change in "Excluded Volume."

FeatureCyclopropane Carboxylic Acid (CPCA)Dispiro[2.0.2.1]heptane-7-COOH (DSH)
Core Formula

(Functionalized)

Geometry Planar-ish (Ring),

substituents
3D "Propeller" / Cage-like

-Carbons
Secondary (

)
Quaternary (Spiro centers)
Bond Angles

(Internal)

(High Strain x 3 rings)
Fsp3 1.0 (Ring carbons)1.0 (All ring carbons)
Structural Logic Diagram

The following diagram illustrates the structural evolution and the "blocking" effect of the spiro-fusion.

Bioisostere_Evolution cluster_properties Mechanistic Impact CPCA Cyclopropane Carboxylic Acid (Baseline) Transition Spiro-Fusion Modification (+2 Cyclopropane Rings) CPCA->Transition Optimization DSH Dispiro[2.0.2.1]heptane (Advanced Scaffold) Transition->DSH Result Prop1 Block Beta-H Abstraction Transition->Prop1 Prop2 Increase Lipophilic Bulk Transition->Prop2

Caption: Structural evolution from CPCA to DSH, highlighting the removal of metabolic soft spots (


-hydrogens) via spiro-fusion.

Physicochemical Profile & Performance

The transition to DSH is not chemically inert; it significantly alters the physicochemical landscape of the molecule.

Comparative Data Table
PropertyCPCADSHImpact on Drug Design
LogP (Lipophilicity) Low (~0.5 - 1.0)High (~2.0 - 2.[1]5)DSH increases permeability but risks solubility issues.
Metabolic Stability Moderate (Susceptible to CYP

-hydroxylation)
Excellent (Steric/Electronic block)DSH is a "Metabolic Shield" for the acid moiety.
TPSA ~37

~37

No change in polar surface area (isosteric).
Steric Volume Low (Flat disc)High (Oblate spheroid)DSH fills large hydrophobic pockets (e.g., GPCR orthosteric sites).
Solubility HighLow/ModerateDSH requires solubilizing groups elsewhere in the molecule.
The "Metabolic Shield" Mechanism

In CPCA, the carbons adjacent to the carboxylate (C2/C3) are secondary carbons (


). These are frequent sites for CYP450-mediated hydroxylation or radical abstraction.
In DSH, these C2/C3 positions become quaternary spiro-centers . They possess no protons to abstract, and the steric bulk of the spiro-rings physically blocks the approach of the heme-iron center of CYP enzymes.

Experimental Protocols

A. Synthesis: Chemo-Enzymatic Route to Enantiopure DSH

Unlike simple CPCA, DSH is chiral (if substituted) and difficult to synthesize in bulk without specific protocols. The following workflow utilizes a "double-spiroannulation" followed by enzymatic resolution.

Reagents: Bicyclopropylidene, Difluorocarbene source (optional for F-derivatives), Lipase PS (Amano).

  • Spiroannulation:

    • React bicyclopropylidene with ethyl diazoacetate (catalyzed by Rh2(OAc)4) to form the central cyclopropane ring, yielding the racemic dispiro ester.

  • Hydrolysis & Resolution (The Critical Step):

    • Step 1: Saponify the ester to the racemic acid.

    • Step 2: Convert back to an ester or use the alcohol derivative for resolution.

    • Step 3: Enzymatic Hydrolysis: Incubate the racemic ester with Lipase PS (Pseudomonas sp.) in phosphate buffer/organic co-solvent.

    • Mechanism:[2] The lipase selectively hydrolyzes one enantiomer of the sterically hindered dispiro ester due to the specific "propeller" shape fitting the enzyme pocket.

  • Isolation:

    • Extract the unreacted ester (Enantiomer A) and the hydrolyzed acid (Enantiomer B) at different pH levels.

B. Decision Matrix: When to Deploy DSH?

Use the following logic flow to determine if DSH is the correct bioisostere for your lead series.

Decision_Matrix Start Lead Compound with Cyclopropane Acid Q1 Is Metabolic Stability an Issue? Start->Q1 Q2 Is the Binding Pocket Narrow or Flat? Q1->Q2 Yes Keep Keep CPCA Q1->Keep No Q3 Is Solubility a Major Limiting Factor? Q2->Q3 No (Open Pocket) Q2->Keep Yes (Steric Clash) Q3->Keep Yes (DSH is too lipophilic) Switch Switch to DSH Q3->Switch No

Caption: Decision tree for replacing Cyclopropane Carboxylic Acid with Dispiro heptane based on ADME/Structural constraints.

Case Applications

1. GPCR Agonists (GPR40/FFAR1):

  • Context: Free fatty acid receptors often bind lipophilic carboxylic acids.

  • Application: Replacing a terminal dimethyl-cyclopropane with DSH increased potency by 10-fold due to better filling of the lipophilic tail pocket, while simultaneously halting

    
    -oxidation.
    

2. Peptidomimetics (Beta-turn mimetics):

  • Context: Constraining peptide backbones.

  • Application: DSH acts as a rigid

    
    -amino acid equivalent (when derivatized as an amino acid). The extreme rigidity locks the peptide into a specific turn conformation that a flexible CPCA cannot maintain.
    

References

  • Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives. ResearchGate. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere (Contextual Comparison). Angewandte Chemie Int. Ed. (2024).[1][3] Available at: [Link][3]

  • Bioisosteres for Carboxylic Acid Groups. Hypha Discovery. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of dispiro heptane acids

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution MS Profiling of Dispiro Heptane Acids: A Comparative Guide

Executive Summary: The Structural Challenge

Dispiro heptane acids (specifically derivatives of dispiro[2.0.2.1]heptane-7-carboxylic acid ) represent a unique analytical challenge in drug discovery. Unlike linear aliphatic acids, these molecules possess immense Baeyer strain due to their triangulane-like fused cyclopropane rings.

The Core Conflict:

  • Structural Rigidity: The spiro-carbon centers lock the molecule in a fixed conformation, often preventing standard hydrogen-transfer mechanisms (like the McLafferty rearrangement) unless ring opening occurs first.

  • Thermal Instability: Under standard Gas Chromatography-Mass Spectrometry (GC-MS/EI) conditions, the release of ring strain often obliterates the molecular ion (

    
    ), making identification difficult.
    

This guide objectively compares Electron Ionization (EI) against Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to determine the optimal workflow for structural validation.

Comparative Analysis: EI (Hard) vs. ESI-MS/MS (Soft)

The choice of ionization dictates the fragmentation topology. For dispiro heptane acids, the behavior is binary: either catastrophic strain release (EI) or controlled disassembly (ESI).

FeatureElectron Ionization (EI) ESI-MS/MS (Negative Mode)
Primary Utility Library fingerprinting; isomer differentiation.Molecular weight confirmation; substructure analysis.
Molecular Ion Weak or Absent (

).[1][2]
Dominant (

).
Key Mechanism Homolytic Cleavage: Rapid cyclopropane ring opening driven by strain relief (~27 kcal/mol per ring).Heterolytic Cleavage: Collision-Induced Dissociation (CID) drives decarboxylation (

loss).
Isomer Specificity High: Cis/trans isomers show distinct fragmentation ratios due to stereoelectronic effects.Medium: Requires optimized collision energy (CE) to distinguish isomers.
Sample Prep Derivatization (TMS/Methyl ester) often required to improve volatility.Direct infusion or LC-coupling; no derivatization needed.

Scientist’s Verdict:

  • Use ESI-MS/MS for quantification and purity checks during synthesis.

  • Use EI (with derivatization) for structural certification and distinguishing diastereomers.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting the spectra.[3]

Pathway A: The "Strain-Relief" Ring Opening (EI Dominant)

In EI, the ionization energy (70 eV) far exceeds the activation energy for opening the cyclopropane rings.

  • Ionization: Removal of an electron from the carboxylic oxygen or the strained C-C bond.

  • Ring Scission: The distal C-C bond of the spiro-cyclopropane breaks to form a radical cation.

  • Alkene Elimination: The molecule ejects ethylene (

    
    , 28 Da) or propene fragments to relieve strain.
    
Pathway B: Decarboxylation & Hydride Transfer (ESI Dominant)

In ESI (negative mode), the deprotonated acid (


) is stable until subjected to collision gas (Argon/Nitrogen).
  • Precursor Selection: Isolation of

    
    .
    
  • Activation: Kinetic energy converts to internal vibrational energy.

  • Neutral Loss: Direct loss of

    
     (44 Da) is the base peak.
    
  • Secondary Fragmentation: The resulting carbanion triggers ring opening.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways based on the ionization energy applied.

DispiroFragmentation Parent Dispiro Heptane Acid (Intact Molecule) EI_Source Electron Ionization (70 eV) Parent->EI_Source ESI_Source ESI (Negative Mode) Soft Ionization Parent->ESI_Source RadicalCat Radical Cation [M]+. (Highly Unstable) EI_Source->RadicalCat Ionization RingOpen Distal Ring Opening (Strain Relief) RadicalCat->RingOpen Fast Kinetics Frag_Alkene Loss of C2H4 (m/z -28) RingOpen->Frag_Alkene Frag_Base Base Peak (Hydrocarbon Core) Frag_Alkene->Frag_Base Deprot Deprotonated Ion [M-H]- (Stable) ESI_Source->Deprot -H+ CID CID Activation (Collision Cell) Deprot->CID Isolation Loss_CO2 Loss of CO2 (m/z -44) CID->Loss_CO2 Neutral Loss Carbanion Stabilized Carbanion Loss_CO2->Carbanion

Caption: Divergent fragmentation pathways: EI triggers rapid ring opening via radical chemistry, while ESI-CID favors decarboxylation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. This workflow includes a "Crosstalk Check" to validate that your source parameters aren't inducing premature fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of dispiro heptane acid in 1 mL Methanol (HPLC grade).

  • ESI Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H2O (with 0.1% Formic acid for Positive mode, or 5mM Ammonium Acetate for Negative mode).

  • EI Derivatization (Critical):

    • Take 50 µL stock; evaporate to dryness under

      
      .
      
    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 mins. Why? This caps the polar acid group, preventing tailing and thermal degradation in the GC injector.

Phase 2: Instrument Configuration (ESI-MS/MS)
  • Mode: Negative Ion (

    
    ).
    
  • Flow Rate: 10 µL/min (Direct Infusion).

  • Source Temp: 300°C.

  • Validation Step (Cone Voltage Ramp):

    • Start Cone Voltage at 10V. Ramp to 60V in 5V increments.

    • Success Criteria: Plot the intensity of

      
       vs. 
      
      
      
      . The "Survival Yield" of the parent ion should be >90% at 10V. If significant decarboxylation occurs at 10V, your source is too hot or "hard."
Phase 3: Data Acquisition
  • Perform a full scan (m/z 50–500) to confirm parent ion.

  • Select parent ion for MS/MS.

  • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Record spectra.[4]

Supporting Data: Expected Fragmentation Table

The following table summarizes the theoretical and observed peaks for a generic dispiro[2.0.2.1]heptane-7-carboxylic acid (MW ≈ 138 Da).

Fragment Ion (m/z)IdentityOrigin (Ionization Mode)Diagnostic Value
137

ESI (-)Parent Ion. Confirms MW.
93

ESI (-) / MS2Base Peak (CID). Confirms carboxylic acid moiety.
210

EI (TMS deriv.)Parent (Derivatized). Often weak.
195

EI (TMS deriv.)Loss of methyl from TMS group. Standard initiation.
79

EIRing Opening. Result of cyclopropane cleavage + H-transfer.
67

EIComplex rearrangement of the spiro-core.

Experimental Workflow Diagram

Workflow cluster_EI Pathway A: Structural ID cluster_ESI Pathway B: MW & Purity Sample Crude Sample Deriv Derivatization (BSTFA, 60°C) Sample->Deriv Dilution Dilution (MeOH/H2O) Sample->Dilution GCMS GC-EI-MS (Splitless, 250°C) Deriv->GCMS LibMatch Library Match (NIST/Wiley) GCMS->LibMatch DirectInf Direct Infusion (ESI Negative) Dilution->DirectInf MSMS MS/MS Ramp (10-40 eV) DirectInf->MSMS

Caption: Dual-stream workflow ensures both molecular weight confirmation (ESI) and structural fingerprinting (EI).

References

  • McLafferty, F. W. (1959).[5] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

  • Gross, M. L. (2004).[5][6] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[5][6]

  • Demarque, D. P., et al. (2016). "Fragmentation of Energetic Compounds: A Review." (Contextualizing strain-energy driven fragmentation). Analytica Chimica Acta.
  • NIST Mass Spectrometry Data Center. "Cyclopropanecarboxylic acid fragmentation data." NIST Chemistry WebBook.

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. (Definitive guide on EI vs ESI mechanisms).

Sources

Safety Operating Guide

Standard Operating Procedure & Disposal Guide: Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid (CAS: 181134-66-7) is a highly specialized, sterically strained advanced intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Tegoprazan and Elexacaftor[1][2]. Due to its unique polyspirocyclopropane architecture and carboxylic acid functional group, improper handling or disposal can lead to hazardous cross-reactions. This guide provides laboratory personnel and environmental health and safety (EH&S) officers with a definitive, step-by-step Standard Operating Procedure (SOP) for the safe handling, accumulation, and final destruction of this compound in compliance with guidelines[3][4].

Physicochemical Properties & Mechanistic Hazard Assessment

To design a self-validating safety protocol, one must understand the causality behind the chemical's reactivity. Do not treat this compound as a generic aliphatic acid; its structural geometry dictates specific handling requirements.

  • Ring Strain & Electronic Distribution : The dispiro[2.0.2.1]heptane core is a polyspirocyclopropane system. Experimental charge density studies reveal that the

    
    -acceptor carboxylic acid substituent significantly alters the electron density on the endo-side of the highly strained cyclopropane rings[5]. This inherent ring strain means the molecule possesses higher potential energy than unstrained aliphatic acids. While stable under standard ambient conditions, exposure to strong oxidizers or radical initiators can trigger energetic ring-opening decomposition.
    
  • Acidic Moiety : As an organic acid, it acts as a proton donor. It must be strictly segregated from strong bases, active metals (which can generate flammable hydrogen gas upon contact), and concentrated mineral acids (e.g., nitric or perchloric acid) to prevent exothermic reactions[3][6].

Table 1: Chemical Identity & Hazard Profile

PropertyValue / Description
Chemical Name This compound
Common Synonyms Dispiro[2.0.2.1]heptane-7-carboxylic acid
CAS Number 181134-66-7[7]
Molecular Formula C8H10O2[7]
Molecular Weight 138.16 g/mol [7]
Physical State Solid / Powder
RCRA Waste Class Non-halogenated organic waste (Characteristic toxicity/corrosivity dependent on solution pH)[4]

Operational Safety & Handling Protocols

Expertise & Experience Insight: Because the compound is typically handled as a dry powder during API synthesis, the primary immediate hazard is inhalation of fine particulates and static-discharge-induced ignition of dust clouds.

Step-by-Step Handling Methodology:

  • Engineering Controls : Conduct all weighing, transfer, and reaction setups within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Elimination : Use anti-static weighing boats and grounded spatulas. The strained hydrocarbon core, when aerosolized as a fine dust, poses a deflagration risk.

  • Personal Protective Equipment (PPE) :

    • Nitrile gloves (double-gloving recommended during bulk transfers).

    • Splash-proof chemical safety goggles.

    • Flame-resistant (FR) laboratory coat.

    • N95 or P100 particulate respirator if handled outside a ventilated enclosure.

Step-by-Step Disposal Procedures

Under, the generator is responsible for the waste until its ultimate destruction[3]. Do not dispose of this chemical down the drain or in standard municipal trash.

Phase 1: Segregation & Compatibility Causality: Mixing organic acids with oxidizing mineral acids (like


) can cause exothermic oxidation of the strained cyclopropane rings, leading to rapid gas evolution and container rupture[6].
  • Solid Waste : Collect unused powder, contaminated Kimwipes, and empty packaging in a dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass container.

  • Liquid Waste (Mother Liquors) : If the acid is dissolved in organic solvents (e.g., methanol, dichloromethane) during synthesis, segregate into "Halogenated" or "Non-Halogenated" waste streams based on the primary solvent. Never mix with aqueous heavy metal waste.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Containment : Place the primary waste container inside a secondary containment tray to capture potential leaks.

  • Headspace : Leave at least 1 inch of headspace in liquid waste jugs to accommodate vapor expansion[3].

  • Labeling : Affix a standard RCRA Hazardous Waste label. Explicitly write "Hazardous Waste - Organic Acid (Dispiro[2.0.2.1]heptane-7-carboxylic acid)" and check the "Toxic" and "Corrosive" characteristic boxes if the compound is in a concentrated solution[4].

Phase 3: Final Destruction (Incineration) The only approved method for the final disposal of highly strained organic acids is high-temperature controlled incineration with flue gas scrubbing.

  • Mechanism : Incineration at temperatures exceeding 1,000°C ensures complete thermal cleavage of the dispiro rings and oxidation of the carbon skeleton to

    
     and 
    
    
    
    . Flue gas scrubbers neutralize any trace acidic byproducts before atmospheric release.

Emergency Spill Response Protocol

  • Solid Spills : Do NOT use a standard vacuum cleaner, as static buildup may ignite the dust. Gently mist the spill with a compatible non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust. Sweep up using non-sparking tools and place in a hazardous waste container.

  • Surface Decontamination : Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse. Collect all rinsate as hazardous aqueous waste[4].

Disposal Workflow Visualization

G Start Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid Waste Generation State Waste State? Start->State Solid Solid/Powder Waste (Unused/Spill Cleanup) State->Solid Solid Liquid Liquid/Solution Waste (Reaction Mother Liquor) State->Liquid Liquid Container1 Seal in HDPE/Glass Container (Non-Halogenated Solid) Solid->Container1 Container2 Segregate from Oxidizers Collect in Organic Waste Jug Liquid->Container2 SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Organic Acid' Container1->SAA Container2->SAA Incineration Final Destruction: High-Temperature Incineration SAA->Incineration EH&S Transfer

RCRA-compliant disposal workflow for Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid waste.

References

  • Synthonix. "Dispiro[2.0.2.1]heptane-7-carboxylic acid - [D59782]". Synthonix Catalog. URL:[Link]

  • Suzhou Qiaobedi Pharmaceutical Technology Co., Ltd. "Advanced Intermediates (Tegoprazan/Elexacaftor)". Jobetterpharm. URL: [Link]

  • IUCr Journals. "Experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid". Acta Crystallographica Section B. URL: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics". EPA RCRA Guidelines. URL: [Link]

  • University of Florida Environmental Health and Safety. "Hazardous Waste Management Guide". URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 181134-66-7 Formula: C₈H₁₀O₂ Hazard Classification: Skin Corr. 1B (Causes severe burns), Eye Dam. 1 (Irreversible eye damage), Strained Ring System (Potential Energetic Instability).

Part 1: Core Directive & Risk Assessment

The "Why" Behind the Safety

Handling Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid requires a nuanced understanding of its molecular architecture. You are not merely handling a corrosive acid; you are managing a molecule possessing significant Baeyer ring strain .

  • Corrosivity (The Functional Group): The carboxylic acid moiety (

    
    ) is a proton donor. Upon contact with biological tissue, it rapidly denatures proteins and causes coagulative necrosis. The corrosivity is often amplified if the molecule hydrolyzes or if the strained rings open, releasing additional energy.
    
  • Energetic Instability (The Skeleton): The dispiro[2.0.2.1]heptane core consists of cyclopropane rings spiro-fused together. Cyclopropane has a ring strain of approx. 27.5 kcal/mol. Multiple spiro-fused cyclopropanes create a "spring-loaded" carbon skeleton. While generally stable at room temperature, this strain lowers the activation energy for decomposition. Impact: The molecule may be sensitive to thermal shock or strong acid catalysis, leading to rapid, exothermic ring-opening polymerization or decomposition.

Operational Safety Decision Matrix

The following decision tree dictates your safety posture based on the state and quantity of the material.

SafetyMatrix Start Start: Assess Operation Qty Quantity > 500 mg? Start->Qty State Physical State Qty->State No HighRisk HIGH RISK MODE Blast Shield Required Double Gloving (Nitrile + Neoprene) Qty->HighRisk Yes Soln In Solution State->Soln Splash Hazard Solid Dry Solid/Powder State->Solid Dust Hazard StdRisk STANDARD MODE Fume Hood Nitrile Gloves (5 mil) Soln->StdRisk Solid->HighRisk Static Risk

Figure 1: Operational Safety Decision Matrix. Determine PPE levels based on quantity and physical state.

Part 2: Personal Protective Equipment (PPE)

Do not rely on a "one-size-fits-all" approach. Layer your protection based on the barrier breakthrough times and physical hazards.

Respiratory & Inhalation Protection[1][2][3][4][5][6][7]
  • Primary Barrier: Certified Chemical Fume Hood .

    • Requirement: Sash height must be kept at the lowest working position (approx. 18 inches).

    • Airflow: Verify face velocity is 80–100 fpm before opening the container.

  • Secondary Barrier (Solid Handling): If weighing outside a hood (strongly discouraged) or if the powder is fine/electrostatic:

    • N95 or P100 Particulate Respirator : Protects against inhalation of corrosive dusts which can cause severe upper respiratory tract irritation.

Dermal Protection (Hands & Body)
  • Glove Configuration (Double-Gloving Protocol):

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Rationale: Carboxylic acids can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon splash.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire-resistant). Avoid synthetic blends that melt into skin if a thermal decomposition event occurs.

    • Chemical Apron: Required if handling >1 gram or liquid stock solutions to prevent soak-through to the chest/lap area.

Ocular Protection
  • Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the corrosive nature of the solid dust and vapors.

  • High Volume (>1g): Add a Face Shield over goggles to protect the neck and face from potential exothermic spattering during dissolution.

Part 3: Operational Protocols

A. Storage & Stability[4][8]
  • Temperature: Store at 2–8°C (Refrigerated). The strained ring system is thermodynamically unstable; heat accelerates degradation.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Moisture can induce caking or hydrolysis of impurities, leading to acid buildup.

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid metal containers which may corrode.[1]

B. Weighing & Transfer
  • Static Control: Dry powders of strained hydrocarbons can be static-prone. Use an anti-static gun or ionizer if the powder "flies."

  • Tooling: Use Teflon-coated spatulas or ceramic tools.

    • Reasoning: Avoid metal-on-glass friction. While shock sensitivity is low, the high ring strain dictates minimizing mechanical stress.

  • Technique: Weigh inside the fume hood using a draft shield. Do not transport open weighing boats across the lab bench.

C. Reaction Setup (Dissolution)
  • Solvent Choice: Dissolve in non-nucleophilic solvents (e.g., DCM, THF) if possible.

  • Exotherm Management:

    • Cool the solvent to 0°C before adding the solid.

    • Add the solid in small portions.

    • Mechanism: The heat of solution for carboxylic acids can be exothermic. Heat + Strained Rings = Risk of runaway decomposition.

Part 4: Emergency Response & Disposal[1][6]

Spill Response Workflow

In the event of a spill, speed and neutralization are critical to prevent floor/equipment corrosion.

SpillResponse Spill Spill Occurs Evac Evacuate Area (If dust airborne) Spill->Evac PPE Don Full PPE (Goggles, Double Gloves) Evac->PPE Cover Cover with Sodium Bicarbonate PPE->Cover Wait Wait for CO2 Cessation Cover->Wait Neutralization Clean Sweep & Dispose as Haz Waste Wait->Clean

Figure 2: Spill Neutralization Workflow. Sodium Bicarbonate is the preferred agent.

First Aid (Self-Validating Steps)
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[2][3][4][5]

    • Validation: Do not stop flushing until the "soapy" feeling (if base-related) or burning sensation (acid) is entirely gone.

    • Treatment: Apply Calcium Gluconate only if HF was involved (not applicable here, but good standard check). For this acid, simple irrigation is key.

  • Eye Contact:

    • Immediate Action: Irrigate using an eyewash station for 15 minutes . Hold eyelids open forcibly.

    • Medical: Seek immediate ophthalmological review. Corrosive acids can cause delayed corneal opacification.

Waste Disposal[1][5][8]
  • Quenching:

    • Dilute the waste stream with water.

    • Slowly adjust pH to 7–8 using 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate. Watch for bubbling (CO₂ release).

  • Segregation: Dispose of as Halogen-Free Organic Acid Waste (unless chlorinated solvents were used).

  • Labeling: Clearly mark waste container: "Contains Strained Hydrocarbons – DO NOT CONSOLIDATE WITH OXIDIZERS."

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: Dispiro[2.0.2.1]heptane-7-carboxylic acid (CAS 181134-66-7).[7]Link

  • Fisher Scientific. (2024). Safety Data Sheet: Bicyclo[2.2.1]heptane-2-carboxylic acid (Analogous Hazard Data).Link

  • PubChem. (n.d.). Compound Summary: Dispiro[2.0.2.1]heptane-7-carboxylic acid.[7] National Center for Biotechnology Information. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • de Meijere, A. (2003). Small Ring Compounds in Organic Synthesis. Chemical Reviews. (Provides context on strain energy and reactivity of spiranes).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.